lithium;[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl phosphate
Descripción
Significance as a Central Metabolic Intermediate in Eukaryotic and Prokaryotic Cells
Acetyl-CoA stands at the crossroads of cellular metabolism, linking catabolic pathways that break down nutrients with anabolic pathways that build essential cellular components. wikipedia.orgrsc.org It is primarily generated from the breakdown of glucose through glycolysis, the oxidation of fatty acids via β-oxidation, and the catabolism of certain amino acids. wikipedia.orgrsc.orgscientificlabs.co.uk The main function of acetyl-CoA is to deliver its acetyl group to the citric acid cycle (TCA cycle), where it is oxidized to produce energy in the form of adenosine (B11128) triphosphate (ATP). wikipedia.orgwikipedia.org This process is fundamental for cellular respiration and energy production in virtually all air-breathing organisms. rsc.org
Multifaceted Role as a Metabolic Hub and Signaling Molecule
Beyond its primary role in energy production, acetyl-CoA is a key precursor for the biosynthesis of a wide array of molecules. wikipedia.orgcreative-proteomics.com In the cytosol, it is the starting block for the synthesis of fatty acids, cholesterol, and other lipids. wikipedia.orgcreative-proteomics.com This anabolic function is crucial for building cell membranes, storing energy, and producing signaling molecules. creative-proteomics.com
Furthermore, acetyl-CoA acts as a critical signaling molecule, reflecting the energetic state of the cell. nih.govoregonstate.edu Its concentration influences the activity of numerous enzymes through allosteric regulation. nih.gov For instance, high levels of acetyl-CoA can activate pyruvate (B1213749) carboxylase, an enzyme involved in gluconeogenesis, and inhibit pyruvate dehydrogenase, the enzyme that produces acetyl-CoA from pyruvate, thereby regulating glucose metabolism. wikipedia.org
Perhaps one of its most significant signaling roles is as the sole donor of acetyl groups for protein acetylation, a vital post-translational modification. oregonstate.edumedchemexpress.com This process, particularly the acetylation of histones, plays a crucial role in regulating gene expression, DNA repair, and other key cellular processes. nih.govnih.gov The availability of acetyl-CoA directly impacts the level of histone acetylation, linking the metabolic state of the cell to its genetic programming. nih.gov
Subcellular Compartmentalization and Dynamic Regulation of Acetyl Coenzyme A Pools
The functions of acetyl-CoA are intricately linked to its location within the cell. creative-proteomics.commdpi.com Due to the impermeability of cellular membranes to acetyl-CoA, distinct pools of this metabolite are maintained in different subcellular compartments, each with specific roles and regulatory mechanisms. mdpi.comresearchgate.net
Table 1: Subcellular Pools of Acetyl-CoA and Their Primary Functions
| Compartment | Primary Functions | Key Generating Enzymes |
| Mitochondria | - Citric Acid Cycle (Energy Production) - Ketone Body Synthesis - Protein Acetylation | - Pyruvate Dehydrogenase Complex (PDC) - Fatty Acid β-oxidation enzymes |
| Cytosol | - Fatty Acid Synthesis - Cholesterol Synthesis - Protein Acetylation | - ATP-Citrate Lyase (ACLY) - Acetyl-CoA Synthetase 2 (ACSS2) |
| Nucleus | - Histone Acetylation (Gene Regulation) - Protein Acetylation | - ATP-Citrate Lyase (ACLY) - Acetyl-CoA Synthetase 2 (ACSS2) - Pyruvate Dehydrogenase Complex (PDC) |
The mitochondrial pool of acetyl-CoA is primarily dedicated to energy production through the TCA cycle. creative-proteomics.comacs.org It is mainly generated from pyruvate, the end product of glycolysis, by the pyruvate dehydrogenase complex (PDC), and from the breakdown of fatty acids. acs.orgfrontiersin.org Under conditions of excess energy, mitochondrial citrate (B86180), formed from acetyl-CoA and oxaloacetate, can be transported to the cytoplasm to contribute to the cytosolic acetyl-CoA pool. wikipedia.org In the liver, mitochondrial acetyl-CoA can also be used to synthesize ketone bodies, which serve as an alternative energy source for other tissues during periods of fasting. wikipedia.orgfrontiersin.org
Cytosolic acetyl-CoA is the primary building block for the synthesis of fatty acids and cholesterol. wikipedia.orgacs.org A major source of cytosolic acetyl-CoA is the cleavage of citrate, which has been exported from the mitochondria, by the enzyme ATP-citrate lyase (ACLY). acs.orgresearchgate.net Another key enzyme, acetyl-CoA synthetase 2 (ACSS2), can generate acetyl-CoA from acetate (B1210297) in the cytosol. acs.orgbiorxiv.org The regulation of these enzymes is critical for controlling lipid biosynthesis and other anabolic processes.
The nuclear pool of acetyl-CoA is of paramount importance for the regulation of gene expression through histone acetylation. researchgate.netupenn.edu The availability of nuclear acetyl-CoA directly influences the activity of histone acetyltransferases (HATs), which transfer acetyl groups to histone proteins, thereby altering chromatin structure and gene accessibility. nih.gov While nuclear pores are permeable to acetyl-CoA, evidence suggests that local production within the nucleus is crucial for regulating specific gene expression programs. nih.govumcutrecht.nl Enzymes such as ACLY, ACSS2, and even a nuclear form of the PDC have been found to be present in the nucleus, where they contribute to the local acetyl-CoA pool. nih.govacs.org This localized production allows for a rapid and specific response to cellular signals, linking metabolic status directly to the epigenetic control of gene expression. researchgate.netupenn.edu
Structure
2D Structure
Propiedades
Número CAS |
32140-51-5 |
|---|---|
Fórmula molecular |
C23H37LiN7O17P3S |
Peso molecular |
815.5 g/mol |
Nombre IUPAC |
lithium [[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C23H38N7O17P3S.Li/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);/q;+1/p-1/t13-,16-,17-,18+,22-;/m1./s1 |
Clave InChI |
SNWYTHRENDEUIC-QJBWUGSNSA-M |
SMILES isomérico |
[Li].CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
[Li].CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Pictogramas |
Irritant |
Números CAS relacionados |
75520-41-1 32140-51-5 |
Sinónimos |
Lithium acetyl-CoA; Coenzyme A, S-acetate, lithium salt; |
Origen del producto |
United States |
Biosynthesis and Catabolism of Acetyl Coenzyme a in Cellular Metabolism
Major Biosynthetic Pathways Leading to Acetyl Coenzyme A Production
Acetyl-CoA is synthesized through multiple pathways, reflecting its central role in integrating the metabolism of different fuel molecules.
Under aerobic conditions, the primary route for carbohydrate-derived acetyl-CoA production begins with glycolysis, the breakdown of glucose into two molecules of pyruvate (B1213749). biorxiv.org This process occurs in the cytoplasm. The pyruvate is then transported into the mitochondrial matrix, where it undergoes oxidative decarboxylation, a reaction that converts the three-carbon pyruvate into a two-carbon acetyl group, with the release of one molecule of carbon dioxide. proteopedia.org This acetyl group is then attached to coenzyme A to form acetyl-CoA. proteopedia.org This crucial step, often referred to as the link reaction, connects glycolysis to the citric acid cycle. nih.gov
Two molecules of pyruvate are converted into two molecules of acetyl-CoA. proteopedia.org
Two carbon atoms are released as carbon dioxide. proteopedia.org
Two molecules of NADH are generated from NAD+. proteopedia.org
During periods of low glucose availability, the breakdown of fatty acids through β-oxidation becomes a major source of acetyl-CoA. wikipedia.org This process occurs within the mitochondrial matrix. umich.edu Long-chain fatty acids are first activated by the attachment of coenzyme A to form acyl-CoA. This acyl-CoA is then transported into the mitochondria via the carnitine shuttle. pnas.org
Once inside the mitochondria, the acyl-CoA molecule undergoes a cyclical series of four reactions that sequentially shorten the fatty acid chain by two carbons in each cycle, releasing one molecule of acetyl-CoA. umich.edunih.gov The four core reactions of β-oxidation are:
Oxidation by an acyl-CoA dehydrogenase, forming a double bond and producing FADH₂. umich.edu
Hydration by an enoyl-CoA hydratase, which adds a hydroxyl group. umich.edu
Oxidation by a 3-hydroxyacyl-CoA dehydrogenase, converting the hydroxyl group to a keto group and producing NADH. umich.edu
Thiolysis by β-ketothiolase, which cleaves the molecule to release acetyl-CoA and a shortened acyl-CoA. umich.edu
This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules. umich.edu For unsaturated fatty acids, additional enzymes are required to handle the double bonds. wikipedia.org
The carbon skeletons of several amino acids can be catabolized to produce acetyl-CoA. nih.gov These are termed ketogenic amino acids because their breakdown can lead to the formation of ketone bodies, for which acetyl-CoA is a precursor. acs.org
Amino acids that can be converted to acetyl-CoA include:
Leucine (B10760876), lysine, phenylalanine, tyrosine, tryptophan, isoleucine, and threonine. nih.gov
The catabolism of branched-chain amino acids (leucine, isoleucine, and valine) involves an initial transamination to form their respective α-keto acids. These α-keto acids are then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase complex to form acyl-CoA derivatives, which can be further metabolized to acetyl-CoA or other intermediates. For example, the breakdown of leucine directly yields acetyl-CoA and acetoacetate (B1235776).
In some cellular compartments and under certain conditions, acetate (B1210297) can be directly converted to acetyl-CoA. This reaction is catalyzed by acetyl-CoA synthetase (ACS) and requires ATP. wikipedia.org This pathway is particularly important for utilizing acetate derived from sources like ethanol (B145695) metabolism or the gut microbiome. The reaction proceeds in two steps: first, acetate reacts with ATP to form an acetyl-adenylate intermediate and pyrophosphate. Then, the acetyl group is transferred to coenzyme A, releasing AMP.
In certain anaerobic bacteria and archaea, acetyl-CoA can be synthesized from one-carbon compounds like carbon dioxide through the Wood-Ljungdahl pathway, also known as the reductive acetyl-CoA pathway. wikipedia.org This pathway is a form of carbon fixation. It involves two main branches:
The Methyl Branch: One molecule of CO₂ is reduced to a methyl group, which is then transferred to a corrinoid iron-sulfur protein. biorxiv.org
The Carbonyl Branch: A second molecule of CO₂ is reduced to carbon monoxide (CO) by the enzyme carbon monoxide dehydrogenase. biorxiv.org
The bifunctional enzyme complex, carbon monoxide dehydrogenase/acetyl-CoA synthase (CODH/ACS), then catalyzes the condensation of the methyl group, the CO, and coenzyme A to form acetyl-CoA. biorxiv.org
Key Enzymatic Systems in Acetyl Coenzyme A Synthesis
The synthesis of acetyl-CoA is orchestrated by several large, multi-enzyme complexes and individual enzymes that are tightly regulated to meet the cell's metabolic needs.
| Enzyme/Complex | Pathway | Location | Substrates | Products | Cofactors/Coenzymes |
| Pyruvate Dehydrogenase Complex (PDC) | Glycolysis/Pyruvate Oxidation | Mitochondrial Matrix | Pyruvate, NAD+, Coenzyme A | Acetyl-CoA, NADH, CO₂ | Thiamine (B1217682) pyrophosphate (TPP), Lipoamide, FAD, NAD+, Coenzyme A |
| Fatty Acyl-CoA Synthetase | Fatty Acid β-Oxidation (Activation) | Outer Mitochondrial Membrane | Fatty acid, ATP, Coenzyme A | Acyl-CoA, AMP, PPi | ATP, Coenzyme A |
| Acyl-CoA Dehydrogenases | Fatty Acid β-Oxidation | Mitochondrial Matrix | Acyl-CoA, FAD | trans-Δ²-Enoyl-CoA, FADH₂ | FAD |
| Enoyl-CoA Hydratase | Fatty Acid β-Oxidation | Mitochondrial Matrix | trans-Δ²-Enoyl-CoA, H₂O | L-3-Hydroxyacyl-CoA | H₂O |
| 3-Hydroxyacyl-CoA Dehydrogenase | Fatty Acid β-Oxidation | Mitochondrial Matrix | L-3-Hydroxyacyl-CoA, NAD+ | 3-Ketoacyl-CoA, NADH, H+ | NAD+ |
| β-Ketothiolase | Fatty Acid β-Oxidation | Mitochondrial Matrix | 3-Ketoacyl-CoA, Coenzyme A | Acetyl-CoA, Acyl-CoA (shortened) | Coenzyme A |
| Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) | Amino Acid Catabolism | Mitochondrial Matrix | Branched-chain α-keto acids, NAD+, Coenzyme A | Branched-chain acyl-CoA, NADH, CO₂ | Thiamine pyrophosphate (TPP), Lipoamide, FAD, NAD+, Coenzyme A |
| Acetyl-CoA Synthetase (ACS) | Acetate Utilization | Cytosol, Mitochondria | Acetate, ATP, Coenzyme A | Acetyl-CoA, AMP, PPi | ATP, Coenzyme A |
| Carbon Monoxide Dehydrogenase/Acetyl-CoA Synthase (CODH/ACS) | Wood-Ljungdahl Pathway | Cytoplasm (in prokaryotes) | CO₂, H₂, Coenzyme A | Acetyl-CoA | Metal clusters (Ni, Fe, S), Corrinoids |
The Pyruvate Dehydrogenase Complex (PDC) is a large, multi-enzyme complex composed of three catalytic enzymes: pyruvate dehydrogenase (E1), dihydrolipoyl transacetylase (E2), and dihydrolipoyl dehydrogenase (E3). It requires five coenzymes: thiamine pyrophosphate, lipoamide, FAD, NAD+, and coenzyme A.
The enzymes of fatty acid β-oxidation work in a coordinated fashion to break down fatty acyl-CoA molecules into acetyl-CoA units. nih.gov
The Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) is structurally and functionally similar to the PDC and is the rate-limiting enzyme in the catabolism of branched-chain amino acids.
Acetyl-CoA Synthetase (ACS) plays a crucial role in activating acetate for use in various metabolic pathways.
The Carbon Monoxide Dehydrogenase/Acetyl-CoA Synthase (CODH/ACS) complex is a key enzyme in the Wood-Ljungdahl pathway, enabling certain microorganisms to synthesize acetyl-CoA from one-carbon sources. biorxiv.org
Pyruvate Dehydrogenase Complex (PDC) and its Regulation
The Pyruvate Dehydrogenase Complex (PDC) serves as a crucial gateway, linking the glycolytic pathway to the tricarboxylic acid (TCA) cycle. wikipedia.org This large, multi-enzyme complex, located in the mitochondrial matrix, catalyzes the irreversible oxidative decarboxylation of pyruvate to form acetyl-CoA, CO2, and NADH. nih.govresearchgate.net The complex consists of three primary catalytic enzymes: Pyruvate Dehydrogenase (E1), Dihydrolipoamide Acetyltransferase (E2), and Dihydrolipoamide Dehydrogenase (E3). nih.gov
The regulation of PDC is tightly controlled to manage the flux of metabolites into the TCA cycle. Its activity is inhibited by its own products through feedback mechanisms. youtube.com High ratios of NADH/NAD+ and acetyl-CoA/CoA act as allosteric inhibitors of the E3 and E2 components, respectively. youtube.com Furthermore, an increased ATP/ADP ratio signals a high-energy state in the cell, also leading to the inhibition of the PDC. wikipedia.org In eukaryotes, this regulation is further refined by covalent modification through the actions of pyruvate dehydrogenase kinase (PDK) and pyruvate dehydrogenase phosphatase (PDP). wikipedia.org PDK phosphorylates and inactivates the E1 subunit, and its activity is stimulated by high levels of acetyl-CoA and NADH. researchgate.net Conversely, PDP dephosphorylates and activates the complex. wikipedia.org
ATP-Citrate Lyase (ACLY) Activity and Function
While the PDC generates acetyl-CoA within the mitochondria, a significant portion is required in the cytosol for biosynthetic processes like fatty acid and cholesterol synthesis. bohrium.comaacrjournals.org Since acetyl-CoA cannot directly cross the mitochondrial membrane, its two-carbon acetyl group is transported out in the form of citrate (B86180). In the cytosol, the enzyme ATP-Citrate Lyase (ACLY) catalyzes the cleavage of citrate into acetyl-CoA and oxaloacetate, a reaction that requires ATP and Coenzyme A. aacrjournals.orgnih.gov This process is fundamental, linking carbohydrate metabolism (which produces mitochondrial citrate) with lipid biosynthesis. aacrjournals.org The activity of ACLY is particularly high in lipogenic tissues and its expression can be upregulated in certain conditions, highlighting its role as a key player in cancer metabolism. aacrjournals.orgaacrjournals.org
Acetyl-CoA Synthetases (ACSS1, ACSS2) Mechanisms
Acetyl-CoA can also be synthesized from acetate, a short-chain fatty acid. This reaction is catalyzed by Acetyl-CoA Synthetases (ACSS). Mammals have two main isoforms with distinct subcellular locations and functions. nih.govmdpi.com
ACSS1 is primarily located in the mitochondria. It converts acetate into acetyl-CoA, which can then enter the TCA cycle for energy production. mdpi.com
ACSS2 is found in the cytoplasm and nucleus. mdpi.com It plays a crucial role in converting acetate into acetyl-CoA for processes like lipid synthesis and, importantly, for the acetylation of histones and other proteins in the nucleus. nih.govnih.gov This function directly links the metabolic state of the cell to the regulation of gene expression. ACSS2 is particularly important for cell survival under nutrient-poor or hypoxic conditions. mdpi.comnih.gov
Both enzymes catalyze the conversion of acetate to acetyl-CoA in a two-step reaction that involves an acetyl-adenylate intermediate and requires ATP. youtube.com
Malonyl-CoA Decarboxylase (MCD) and its Role
Malonyl-CoA Decarboxylase (MCD) is an enzyme that catalyzes the conversion of malonyl-CoA into acetyl-CoA and carbon dioxide. wikipedia.orggenecards.org This reaction is essentially the reverse of the one catalyzed by acetyl-CoA carboxylase, the committed step in fatty acid synthesis. taylorandfrancis.com By degrading malonyl-CoA, MCD plays a crucial role in regulating fatty acid metabolism. taylorandfrancis.com Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports long-chain fatty acids into the mitochondria for beta-oxidation. Therefore, by reducing malonyl-CoA levels, MCD activity leads to an increase in fatty acid oxidation. ahajournals.org MCD is found in the mitochondria, peroxisomes, and cytoplasm, suggesting its role in regulating fuel selection between glucose and lipids in various cellular compartments. wikipedia.org
Table 1: Key Enzymes in Acetyl-CoA Biosynthesis
| Enzyme | Cellular Location | Substrate(s) | Product(s) | Key Function |
|---|---|---|---|---|
| Pyruvate Dehydrogenase Complex (PDC) | Mitochondria | Pyruvate, NAD+, CoA | Acetyl-CoA, NADH, CO2 | Links glycolysis to the TCA cycle. wikipedia.org |
| ATP-Citrate Lyase (ACLY) | Cytosol | Citrate, ATP, CoA | Acetyl-CoA, Oxaloacetate, ADP, Pi | Provides cytosolic acetyl-CoA for lipid synthesis. aacrjournals.org |
| Acetyl-CoA Synthetase 1 (ACSS1) | Mitochondria | Acetate, ATP, CoA | Acetyl-CoA, AMP, PPi | Produces mitochondrial acetyl-CoA from acetate for energy. mdpi.com |
| Acetyl-CoA Synthetase 2 (ACSS2) | Cytosol, Nucleus | Acetate, ATP, CoA | Acetyl-CoA, AMP, PPi | Produces cytosolic/nuclear acetyl-CoA for lipid synthesis and histone acetylation. mdpi.com |
| Malonyl-CoA Decarboxylase (MCD) | Mitochondria, Peroxisomes, Cytosol | Malonyl-CoA | Acetyl-CoA, CO2 | Regulates fatty acid oxidation by degrading malonyl-CoA. wikipedia.org |
Catabolic Fates and Utilization Pathways of Acetyl Coenzyme A
Once synthesized, acetyl-CoA can enter several catabolic pathways, the most prominent being the TCA cycle for energy production and ketogenesis under specific metabolic conditions.
Integration into the Tricarboxylic Acid (TCA) Cycle for Energy Production
The primary catabolic fate of acetyl-CoA in most aerobic cells is its oxidation in the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle. wikipedia.orgbritannica.com This central metabolic pathway occurs in the mitochondrial matrix and is the final common pathway for the oxidation of fuel molecules. britannica.comnih.gov
The cycle is initiated when the two-carbon acetyl group from acetyl-CoA condenses with the four-carbon molecule oxaloacetate to form the six-carbon molecule, citrate. britannica.combyjus.com This reaction is catalyzed by the enzyme citrate synthase. The cycle then proceeds through a series of eight enzyme-catalyzed reactions that progressively oxidize the citrate, releasing the two carbons from the acetyl group as two molecules of carbon dioxide (CO2). wikipedia.orgbyjus.com In this process, oxaloacetate is regenerated, allowing the cycle to continue. britannica.com
For each molecule of acetyl-CoA that enters the cycle, the net energy yield is:
Three molecules of NADH
One molecule of FADH2
One molecule of GTP (or ATP)
These reduced coenzymes (NADH and FADH2) are high-energy electron carriers that subsequently donate their electrons to the electron transport chain, driving the production of a large amount of ATP through oxidative phosphorylation. wikipedia.orglongdom.org
Ketogenesis and Ketone Body Formation
Under metabolic conditions where acetyl-CoA accumulates, such as during prolonged fasting, starvation, or on a very low-carbohydrate diet, the liver diverts excess acetyl-CoA into a pathway called ketogenesis. jackwestin.comlibretexts.org This process, occurring in the mitochondria of liver cells, leads to the production of ketone bodies. jackwestin.comwikipedia.org
The key steps of ketogenesis are:
Formation of Acetoacetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by the enzyme thiolase. uomustansiriyah.edu.iq
Formation of HMG-CoA: Acetoacetyl-CoA then reacts with another molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This step is catalyzed by HMG-CoA synthase, which is the rate-limiting enzyme in the ketogenesis pathway. nih.gov
Formation of Acetoacetate: HMG-CoA is then cleaved by HMG-CoA lyase to yield acetoacetate (the first ketone body) and a molecule of acetyl-CoA. libretexts.orguomustansiriyah.edu.iq
Acetoacetate can then be either reduced to form D-β-hydroxybutyrate or spontaneously decarboxylated to form acetone. wikipedia.orguomustansiriyah.edu.iq Acetoacetate and D-β-hydroxybutyrate are transported from the liver via the bloodstream to peripheral tissues, such as the brain, heart, and skeletal muscle, where they can be converted back to acetyl-CoA and used as an energy source. libretexts.org
Engagement of the Glyoxylate (B1226380) Cycle in Specific Organisms
The glyoxylate cycle is an anabolic metabolic pathway that serves as a variation of the tricarboxylic acid (TCA) cycle. wikipedia.orglecturio.com Its central function is the conversion of acetyl-CoA, often derived from the beta-oxidation of fatty acids, into intermediates for the synthesis of carbohydrates. wikipedia.orgtaylorandfrancis.com This pathway is crucial for organisms that need to produce glucose from fats or two-carbon compounds like acetate, especially when simple sugars are unavailable. wikipedia.orgfrontiersin.org The cycle strategically bypasses the two decarboxylation steps of the TCA cycle, thus conserving carbon atoms that would otherwise be lost as CO2. wikipedia.orgproteopedia.org This net conservation of carbon is what enables the synthesis of macromolecules, including glucose, from acetyl-CoA. proteopedia.orglibretexts.org
The reactions of the cycle involve five enzymes shared with the TCA cycle: citrate synthase, aconitase, succinate (B1194679) dehydrogenase, fumarase, and malate (B86768) dehydrogenase. wikipedia.orgproteopedia.org The process begins when acetyl-CoA, produced from sources like fatty acid oxidation, condenses with oxaloacetate to form citrate, which is then isomerized to isocitrate. slideshare.netcutm.ac.in At this point, instead of being decarboxylated as in the TCA cycle, isocitrate is cleaved by isocitrate lyase. The resulting succinate can enter the TCA cycle to be converted to malate and then oxaloacetate, while the glyoxylate condenses with another acetyl-CoA to form malate via malate synthase. proteopedia.orgcutm.ac.in This allows for a net production of four-carbon compounds from two-carbon units. slideshare.netnih.gov
Table 1: Reactions of the Glyoxylate Cycle
| Step | Reactants | Enzyme | Products |
|---|---|---|---|
| 1 | Acetyl-CoA + Oxaloacetate + H₂O | Citrate Synthase | Citrate + CoA-SH |
| 2 | Citrate | Aconitase | Isocitrate |
| 3 | Isocitrate | Isocitrate Lyase | Succinate + Glyoxylate |
| 4 | Glyoxylate + Acetyl-CoA + H₂O | Malate Synthase | Malate + CoA-SH |
| 5 | Malate + NAD⁺ | Malate Dehydrogenase | Oxaloacetate + NADH + H⁺ |
The glyoxylate cycle is found in a diverse range of organisms where it plays a vital role in metabolic flexibility. Its cellular location can vary depending on the organism.
Plants : In plants, particularly in germinating seeds, the glyoxylate cycle occurs in specialized peroxisomes known as glyoxysomes. wikipedia.org This pathway is critical during germination when stored lipids are the primary energy source. wikipedia.org Acetyl-CoA derived from the β-oxidation of fatty acids within the glyoxysomes is channeled into the cycle to produce succinate. taylorandfrancis.comcutm.ac.in This succinate is then transported to the mitochondria and converted into oxaloacetate, which can be used in gluconeogenesis to synthesize the glucose required for the growth of the young shoot. cutm.ac.innih.gov
Bacteria : Many bacteria, such as E. coli, utilize the glyoxylate cycle to grow on two-carbon compounds like acetate as their sole carbon and energy source. wikipedia.orgfrontiersin.org The cycle provides a method for synthesizing essential four-carbon intermediates for biomass production from these simple starting materials. frontiersin.org In bacteria, the enzymes of the cycle are located in the cytoplasm. nih.gov
Fungi : The glyoxylate cycle is also operative in fungi. In pathogenic fungi, the levels of isocitrate lyase and malate synthase are observed to increase significantly upon contact with a human host, suggesting the cycle is important for virulence in the nutrient-poor environment of the host. wikipedia.orgnih.gov In non-pathogenic fungi like Neurospora crassa, the cycle's enzymes are found at high levels when grown on acetate. nih.gov Studies in the wood-destroying basidiomycete Fomitopsis palustris have shown that the key enzymes, isocitrate lyase and malate synthase, are localized in peroxisomes. microbiologyresearch.org
Nematodes : The glyoxylate cycle has been identified in nematodes, particularly during the early stages of embryogenesis. wikipedia.org Research on the nematode Ascaris suum larvae has suggested that the enzymes of the glyoxylate cycle may be localized within the mitochondria. rupress.org
Table 2: Organisms and Cellular Localization of the Glyoxylate Cycle
| Organism Group | Primary Function | Cellular Localization |
|---|---|---|
| Plants | Conversion of stored fats to carbohydrates during seed germination. wikipedia.orgcutm.ac.in | Glyoxysomes (specialized peroxisomes). wikipedia.org |
| Bacteria | Growth on C2 compounds (e.g., acetate) as the sole carbon source. frontiersin.orgnih.gov | Cytoplasm. nih.gov |
| Fungi | Nutrient acquisition and virulence (in pathogens). wikipedia.orgnih.gov | Peroxisomes/Cytoplasm. nih.govmicrobiologyresearch.org |
| Nematodes | Embryonic development. wikipedia.org | Mitochondria (evidence suggests). rupress.org |
Enzymatic and Regulatory Functions of Acetyl Coenzyme a
Allosteric Regulation by Acetyl Coenzyme A
Allosteric regulation is a key mechanism by which cells control enzymatic activity in response to metabolic fluctuations. Acetyl-CoA acts as an allosteric effector for several key enzymes, modulating their activity to match the cell's energetic state.
The pyruvate (B1213749) dehydrogenase complex (PDC) is a critical enzyme that links glycolysis to the citric acid cycle by catalyzing the conversion of pyruvate to acetyl-CoA. nih.gov The activity of PDC is tightly regulated by phosphorylation and dephosphorylation, mediated by pyruvate dehydrogenase kinase (PDK) and pyruvate dehydrogenase phosphatase (PDP), respectively. nih.gov PDK inactivates the PDC by phosphorylating its E1 subunit. nih.govyoutube.com
Acetyl-CoA serves as an allosteric regulator of PDK. wikipedia.org The ratio of acetyl-CoA to its unacetylated form, coenzyme A (CoA), is a key determinant of PDK activity. wikipedia.org An increased concentration of acetyl-CoA, along with a high NADH/NAD+ ratio, activates PDK. nih.govyoutube.com This activation leads to the phosphorylation and subsequent inhibition of the PDC, thereby reducing the production of acetyl-CoA from pyruvate. nih.gov Conversely, high concentrations of pyruvate, NAD+, and CoA inhibit PDK activity. nih.gov This regulatory mechanism ensures that when acetyl-CoA levels are high (indicating an energy-replete state), the influx of acetyl units from glycolysis is attenuated. nih.gov
| Effector Molecule | Effect on PDK Activity | Consequence for PDC Activity |
|---|---|---|
| High Acetyl-CoA/CoA Ratio | Activation | Inhibition |
| High NADH/NAD+ Ratio | Activation | Inhibition |
| Pyruvate | Inhibition | Activation |
| ADP | Inhibition | Activation |
| Calcium ions (Ca2+) | (Activates PDP) | Activation |
Pyruvate carboxylase (PC) is an enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate, a crucial anaplerotic reaction that replenishes intermediates of the citric acid cycle. nih.govwikipedia.org Acetyl-CoA is a potent allosteric activator of pyruvate carboxylase in most species, and for vertebrate PC, its presence is typically required for activity. wikipedia.orgwikipedia.org
The binding of acetyl-CoA to PC induces significant conformational changes in the enzyme's quaternary and tertiary structures. nih.govdroracle.ainih.gov These structural alterations stabilize the tetrameric form of the enzyme and enhance its catalytic efficiency. nih.govnih.gov The activation by acetyl-CoA is a cooperative process and primarily affects the biotin carboxylation domain of the enzyme, where ATP is cleaved. nih.govnih.gov Specifically, acetyl-CoA binding stimulates ATP cleavage and also enhances the binding of substrates, particularly bicarbonate (HCO3−). wikipedia.orgdroracle.ainih.gov This ensures that when acetyl-CoA levels are high, indicating an abundance of two-carbon units for the citric acid cycle, the production of oxaloacetate is increased to condense with acetyl-CoA and form citrate (B86180). droracle.ai
| Enzyme | Effector | Mode of Regulation | Metabolic Outcome |
|---|---|---|---|
| Pyruvate Dehydrogenase Kinase (PDK) | Acetyl-CoA | Allosteric Activation | Decreased conversion of pyruvate to acetyl-CoA |
| Pyruvate Carboxylase (PC) | Acetyl-CoA | Allosteric Activation | Increased synthesis of oxaloacetate from pyruvate |
Acetyl Coenzyme A as a Primary Acetyl Group Donor in Post-Translational Modifications
Acetyl-CoA is the universal donor of acetyl groups for the post-translational modification of proteins, a process known as acetylation. wikipedia.org This modification, catalyzed by acetyltransferases, targets lysine residues on both histone and non-histone proteins, playing a fundamental role in regulating gene expression, cell growth, and metabolism. wikipedia.orgimrpress.com
Histone acetyltransferases (HATs) are enzymes that transfer an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on the N-terminal tails of histone proteins. nih.govpnas.org This modification neutralizes the positive charge of the lysine, which is thought to weaken the interaction between histones and the negatively charged DNA backbone, leading to a more open chromatin structure that is generally associated with transcriptional activation. nih.gov
The catalytic mechanism for diverse families of HATs involves a direct attack on the enzyme-bound acetyl-CoA by the lysine-containing substrate. nih.govresearchgate.net The specificity of HATs is crucial and is determined by several factors. The primary sequence surrounding the target lysine is a key determinant. nih.gov Furthermore, HATs often function within large multi-subunit complexes, and these associated proteins can modulate substrate specificity, enhance catalytic activity, and target the enzyme to specific genomic loci. nih.govnih.gov For example, the HAT1 enzyme specifically acetylates lysines 5 and 12 on newly synthesized, free histone H4. pnas.org The crystal structure of human HAT1 reveals a narrow canyon that accommodates the histone H4 peptide, with specific residues ensuring that only certain lysines can be positioned for the acetyl transfer from acetyl-CoA. pnas.org
The term lysine acetyltransferases (KATs) is now more commonly used as it has become clear that these enzymes target a vast number of non-histone proteins in addition to histones. nih.govtaylorandfrancis.com This acetylation of non-histone proteins is a widespread regulatory mechanism affecting nearly every aspect of cell biology. nih.govnih.gov
KATs catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on a wide array of proteins, including transcription factors, enzymes involved in metabolism, and structural proteins. nih.govtaylorandfrancis.com This modification can alter a protein's stability, enzymatic activity, subcellular localization, and interactions with other proteins. cusabio.com For instance, the acetylation of metabolic enzymes can directly regulate metabolic pathways in response to the cellular availability of acetyl-CoA. portlandpress.com The KAT family of enzymes is diverse and includes groups such as GNAT, MYST, and p300/CBP, each with distinct substrate specificities and cellular roles. taylorandfrancis.com The activity of these KATs links the metabolic state of the cell, reflected by acetyl-CoA levels, directly to the regulation of protein function and gene expression. imrpress.comnih.gov
Significance of Acetyl Coenzyme A to Coenzyme A Ratio in Metabolic Control
The balance between acetyl-CoA and free CoA, expressed as the acetyl-CoA/CoA ratio, is a critical indicator of the cell's energetic and metabolic state. nih.govnih.gov This ratio acts as a metabolic rheostat, providing feedback to various pathways to maintain metabolic homeostasis. nih.gov
When the acetyl-CoA/CoA ratio is high, it signals a state of energy surplus. nih.govportlandpress.com Under these conditions, the cell takes action to store or utilize the excess carbon. This high ratio allosterically inhibits the oxidation of fatty acids and glucose. nih.govportlandpress.com For example, as discussed, a high ratio activates PDK, which in turn inhibits the PDC, thus downregulating the entry of glucose-derived pyruvate into the TCA cycle. nih.gov
Conversely, a low acetyl-CoA/CoA ratio indicates a low-energy state, promoting catabolic pathways to generate more acetyl-CoA. The ratio also influences the activity of enzymes involved in post-translational modifications. For instance, the activity and specificity of some HATs are regulated by the acetyl-CoA to CoA ratio, directly linking the cell's metabolic status to the regulation of gene expression through histone acetylation. creative-proteomics.com Thus, the acetyl-CoA/CoA ratio is a central regulatory node that allows cells to couple their energy status with major biological processes, from ATP production to gene transcription. nih.govnih.gov
Other Acyl-CoA Mediated Post-Translational Modifications
Beyond the well-known acetylation, coenzyme A (CoA) and its acyl derivatives (acyl-CoAs) serve as donors for a variety of other protein post-translational modifications (PTMs). imrpress.comnih.gov These modifications involve the transfer of different acyl groups from their respective acyl-CoA molecules to amino acid residues on target proteins, a process generally known as acylation. imrpress.com This covalent attachment alters the protein's structure and function, thereby regulating a wide range of cellular processes, including gene expression, metabolism, and signal transduction. imrpress.comimrpress.com Two such significant acyl-CoA mediated modifications are protein malonylation and 4'-phosphopantetheinylation.
Protein Malonylation
Protein malonylation is a post-translational modification where a malonyl group is transferred from malonyl-CoA to the ε-amino group of a lysine residue on a protein. imrpress.com This process adds a dicarboxylic acid moiety, introducing both a negative charge and a structural change to the modified protein, which can significantly impact its function.
Malonyl-CoA, the donor for this modification, is a critical metabolic intermediate. wikipedia.org In the cytoplasm and on the outer mitochondrial membrane, it is synthesized from the carboxylation of acetyl-CoA by the enzymes acetyl-CoA carboxylase 1 (ACC1) and 2 (ACC2), respectively. wikipedia.org This direct link to acetyl-CoA metabolism positions protein malonylation as a sensor of cellular metabolic status.
Research has identified malonylation on numerous proteins across various cellular compartments, particularly in the mitochondria. In the mitochondria, the sirtuin family member SIRT5 has been identified as a major demalonylase, removing the modification and thus regulating the extent of protein malonylation. nih.gov Studies have shown that malonylation can affect the activity of metabolic enzymes. For instance, malonylation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been observed during stimulation by lipopolysaccharide. imrpress.com This modification plays a role in regulating metabolic pathways and is implicated in various physiological and pathological conditions. nih.gov
| Feature | Description |
|---|---|
| Acyl Group Donor | Malonyl-CoA |
| Modified Residue | Lysine |
| Key Regulating Enzyme | SIRT5 (Demalonylase) |
| Cellular Location | Mitochondria, Cytoplasm |
| Biological Function | Regulation of metabolic enzyme activity |
4'-Phosphopantetheinylation
4'-Phosphopantetheinylation is an essential post-translational modification required for the synthesis of fatty acids, polyketides, and nonribosomal peptides. researchgate.netwikipedia.org This process involves the covalent attachment of the 4'-phosphopantetheine (4'-PP) moiety from coenzyme A to a conserved serine residue on acyl carrier proteins (ACPs) or peptidyl carrier proteins (PCPs). researchgate.netnih.gov
The reaction is catalyzed by a family of enzymes known as 4'-phosphopantetheinyl transferases (PPTs). nih.govacs.org These enzymes transfer the 4'-PP group from CoA, releasing 3',5'-adenosine diphosphate (PAP) in the process. researchgate.net The attached 4'-PP prosthetic group acts as a flexible "swinging arm," approximately 2 nm in length, which carries the growing acyl chains between the different catalytic sites of large multi-enzyme complexes like fatty acid synthases (FAS) and polyketide synthases (PKS). wikipedia.org
In humans, a single, broad-specificity PPT is believed to be responsible for all cellular phosphopantetheinylation reactions, modifying both cytosolic proteins like the ACP domain of FAS and mitochondrial ACP. nih.gov This modification is crucial for life, as evidenced by research showing that silencing the human PPT gene leads to significantly reduced cell proliferation. nih.gov The 4'-PP modification is indispensable for the function of carrier proteins in a variety of biosynthetic pathways. wikipedia.org
| Feature | Description |
|---|---|
| Prosthetic Group Donor | Coenzyme A (CoA) |
| Transferred Moiety | 4'-Phosphopantetheine |
| Modified Residue | Serine |
| Catalyzing Enzymes | 4'-Phosphopantetheinyl Transferases (PPTs) |
| Biological Function | Essential for fatty acid, polyketide, and nonribosomal peptide synthesis |
Complex Regulatory Mechanisms of Acetyl Coenzyme a Metabolism
Transcriptional and Post-Transcriptional Control of Enzyme Expression
The expression of key enzymes involved in Acetyl-CoA metabolism is tightly controlled at both the transcriptional and post-transcriptional levels to adapt to changing cellular requirements. This regulation ensures that the synthesis and utilization of Acetyl-CoA are aligned with the cell's metabolic program.
Key transcription factors and signaling molecules modulate the genes encoding these enzymes. For instance, Sterol Regulatory Element-Binding Protein 1c (SREBP1c) acts as a master regulator of lipogenesis by stimulating the transcription of genes for enzymes like ATP citrate (B86180) lyase (ACLY) and Acetyl-CoA carboxylase (ACC). nih.gov Hormones such as insulin (B600854) and glucocorticoids can enhance the gene transcription of both ACC1 and ACC2, often in an additive manner, with SREBP1c playing a significant role in this stimulation. nih.gov
Conversely, inflammatory cytokines like Tumor Necrosis Factor (TNF) can prevent the accumulation of ACC mRNA during preadipocyte differentiation. This effect is achieved by decreasing the rate of the ACC gene transcription, rather than by altering the stability of the mRNA transcript or the number of active RNA polymerase complexes. asm.org
Post-translational modifications also play a critical role. For example, ATP citrate lyase (ACLY), which generates nucleocytosolic Acetyl-CoA from citrate, is regulated at both the transcriptional and post-translational levels, being inhibited under conditions of nutrient scarcity. aatbio.compnas.org
Table 1: Transcriptional and Post-Transcriptional Regulation of Key Enzymes in Acetyl-CoA Metabolism
| Enzyme | Regulating Factor | Mode of Regulation | Cellular Outcome |
| Acetyl-CoA Carboxylase (ACC) | SREBP1c | Transcriptional Activation | Increased Malonyl-CoA for lipogenesis |
| Insulin, Glucocorticoids | Transcriptional Activation | Enhanced lipogenesis | |
| Tumor Necrosis Factor (TNF) | Transcriptional Repression | Inhibition of lipogenesis | |
| ATP Citrate Lyase (ACLY) | SREBP1c | Transcriptional Activation | Increased cytosolic Acetyl-CoA |
| Nutrient Scarcity | Transcriptional & Post-Translational Inhibition | Decreased cytosolic Acetyl-CoA |
Hormonal and Nutritional Influences on Acetyl Coenzyme A Homeostasis
The balance of Acetyl-CoA is profoundly influenced by systemic hormonal signals and the availability of nutrients, which dictate whether the cell should store energy, expend it, or enter a survival mode.
Hormonal Regulation:
Insulin: Released in a fed state, insulin promotes anabolic processes. It activates ACC, leading to the conversion of Acetyl-CoA to malonyl-CoA for fatty acid synthesis. nih.govresearchgate.net This activation is achieved through the dephosphorylation of ACC. researchgate.net
Glucagon and Epinephrine: These hormones, prevalent during fasting or stress, have the opposite effect. They lead to the phosphorylation and inactivation of ACC, thereby inhibiting fatty acid synthesis and shifting Acetyl-CoA towards oxidation for energy production. researchgate.netresearchgate.net
Glucocorticoids: These hormones can work in concert with insulin to positively affect the transcription of ACC genes, promoting lipogenesis. nih.gov
Leptin: This anorexigenic hormone can increase hypothalamic malonyl-CoA levels, playing a role in the central nervous system's control of energy homeostasis. researchgate.net
Nutritional Influences:
Fed/Growth State: With abundant carbohydrates, Acetyl-CoA is directed out of the mitochondria into the cytosol. This is facilitated by its conversion to citrate. High nucleocytosolic Acetyl-CoA levels promote fatty acid synthesis and histone acetylation, supporting cell growth and energy storage. aatbio.combohrium.com
Fasted/Survival State: During food deprivation, cells switch to survival mode. Fatty acid oxidation becomes a major source of mitochondrial Acetyl-CoA. aatbio.com This Acetyl-CoA is primarily used for ATP synthesis through the TCA cycle or, in the liver, for the production of ketone bodies as an alternative fuel source. aatbio.comtaylorandfrancis.com Consequently, nucleocytosolic Acetyl-CoA levels decrease, limiting lipogenesis and inducing processes like autophagy. aatbio.compnas.org Studies in mice show that 24-hour food deprivation significantly reduces total Acetyl-CoA levels in the heart and muscles. youtube.com
High-Fat Diet (HFD): Long-term consumption of a high-fat diet can suppress the expression of enzymes like ACLY in tissues such as the liver and white adipose tissue (WAT). pnas.org In WAT, an HFD can lead to lower Acetyl-CoA to CoA ratios and reduced levels of some histone acetylation marks. pnas.org
Cellular Energy State Sensing and Feedback Mechanisms
Cells possess sophisticated sensing mechanisms to monitor their energy status and adjust Acetyl-CoA metabolism accordingly. Key players in this process are the AMP-activated protein kinase (AMPK) and the Sirtuin family of deacetylases.
AMPK acts as a crucial cellular energy sensor. It is activated under conditions of metabolic stress, such as a high AMP/ATP ratio, which signals a low energy state. portlandpress.com Once activated, AMPK initiates a cascade of events to restore energy balance by switching on catabolic pathways that generate ATP and switching off anabolic, ATP-consuming pathways. portlandpress.com
A primary target of AMPK is Acetyl-CoA Carboxylase (ACC). AMPK phosphorylates and inactivates both isoforms of ACC (ACC1 and ACC2). portlandpress.comnih.gov
Inactivation of ACC1 halts the production of malonyl-CoA for fatty acid synthesis, conserving energy. portlandpress.com
Inactivation of ACC2 , which is often located near the mitochondria, reduces malonyl-CoA levels, thereby relieving the inhibition of carnitine palmitoyltransferase 1 (CPT1). This promotes the transport of fatty acids into the mitochondria for β-oxidation and ATP production. nih.gov
This regulation is critical for processes like fasting-induced appetite. nih.gov In the hypothalamus, AMPK activity is modulated by hormones; for example, anorexigenic signals decrease AMPK activity to increase ACC activity and malonyl-CoA synthesis. taylorandfrancis.com
Sirtuins are a class of NAD+-dependent deacetylases that play a vital role in linking cellular energy status (via NAD+ levels) to the regulation of metabolic enzymes and transcription factors. pnas.orgsemanticscholar.org They are key regulators of protein acetylation, a post-translational modification that is directly dependent on the availability of Acetyl-CoA.
SIRT1 (Cytoplasmic/Nuclear): In the cytoplasm, SIRT1 deacetylates and activates Acetyl-CoA Synthetase 1 (AceCS1). nih.govpnas.orgsemanticscholar.org AceCS1 converts acetate (B1210297) into Acetyl-CoA, providing a substrate for processes like fatty acid synthesis. nih.govpnas.org This pathway is particularly relevant for recycling acetate generated from histone deacetylation reactions. nih.gov
SIRT3 (Mitochondrial): As the major mitochondrial deacetylase, SIRT3 is a critical regulator of mitochondrial function. nih.govscispace.com Its expression increases during fasting or caloric restriction. aatbio.comscispace.com SIRT3 targets a wide array of mitochondrial proteins for deacetylation, generally leading to their activation. Key targets include:
Acetyl-CoA Synthetase 2 (AceCS2): Deacetylation by SIRT3 activates AceCS2, which generates Acetyl-CoA from acetate within the mitochondria for use in the TCA cycle. pnas.orgpnas.orgsemanticscholar.orgportlandpress.com
Long-Chain Acyl-CoA Dehydrogenase (LCAD): SIRT3 activates LCAD, a key enzyme in fatty acid β-oxidation, thereby promoting the breakdown of fats for energy. nih.govportlandpress.com
TCA Cycle Enzymes: Many enzymes of the TCA cycle are hyperacetylated in the absence of SIRT3, indicating its role in maintaining oxidative metabolism. nih.gov
The interplay between Acetyl-CoA availability and sirtuin activity forms a crucial feedback loop. High levels of mitochondrial Acetyl-CoA can lead to non-enzymatic acetylation of proteins. nih.gov SIRT3's function is to remove these acetyl groups, restoring enzyme activity and adapting mitochondrial metabolism to the prevailing energy state. aatbio.comnih.gov
Table 2: Regulation of Acetyl-CoA Metabolism by Energy Sensors
| Sensor | Location | Key Target(s) | Mechanism | Overall Effect on Acetyl-CoA Pool |
| AMPK | Cytoplasm | ACC1, ACC2 | Phosphorylation (Inhibition) | Shifts Acetyl-CoA from synthesis to oxidation |
| SIRT1 | Cytoplasm/Nucleus | AceCS1 | Deacetylation (Activation) | Increases cytosolic Acetyl-CoA from acetate |
| SIRT3 | Mitochondria | AceCS2, LCAD, TCA Enzymes | Deacetylation (Activation) | Promotes mitochondrial Acetyl-CoA generation and oxidation |
Inter-compartmental Transport and Trafficking of Acetyl Coenzyme A
Since Acetyl-CoA is generated and utilized in different cellular compartments, its transport across membranes is a critical point of regulation. The inner mitochondrial membrane is impermeable to Acetyl-CoA, necessitating indirect shuttle systems. aatbio.comvedantu.com
Mitochondria to Cytosol (Citrate Shuttle): For anabolic processes like fatty acid synthesis, Acetyl-CoA generated in the mitochondria must be transported to the cytosol. This is achieved via the citrate shuttle.
Within the mitochondria, citrate synthase condenses Acetyl-CoA with oxaloacetate to form citrate. aatbio.comvedantu.com
Citrate is then transported across the inner mitochondrial membrane into the cytosol by the tricarboxylate carrier system. aatbio.comvedantu.com
In the cytosol, the enzyme ATP-citrate lyase (ACLY) cleaves citrate back into Acetyl-CoA and oxaloacetate, at the expense of one ATP molecule. nih.govstudy.comcore.ac.ukresearchgate.net This cytosolic pool of Acetyl-CoA is then available for lipid synthesis and histone acetylation. core.ac.ukaacrjournals.org
Cytosol to Mitochondria (Carnitine Shuttle): For energy production, long-chain fatty acids from the cytosol must be transported into the mitochondrial matrix for β-oxidation, which generates Acetyl-CoA. This process is mediated by the carnitine shuttle.
Long-chain fatty acyl-CoAs are converted to acylcarnitines by carnitine palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane. researchgate.netresearchgate.net
Acylcarnitine is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). researchgate.nettaylorandfrancis.com
Inside the matrix, carnitine palmitoyltransferase 2 (CPT2) converts the acylcarnitine back to fatty acyl-CoA and free carnitine. researchgate.netresearchgate.net
The fatty acyl-CoA then enters the β-oxidation pathway to produce Acetyl-CoA. taylorandfrancis.com
The carnitine shuttle can also export excess acetyl groups from the mitochondria in the form of acetylcarnitine, helping to buffer the mitochondrial Acetyl-CoA/CoA ratio. researchgate.net
Pathophysiological Roles of Acetyl Coenzyme a Dysregulation in Disease
Oncological Implications of Altered Acetyl Coenzyme A Metabolism
The metabolic landscape of cancer cells is profoundly altered to support their increased demands for energy, biosynthetic precursors, and redox balance. nih.govnih.gov Dysregulation of acetyl-CoA metabolism is a key feature of this altered landscape, contributing to various aspects of cancer progression.
Cancer cells exhibit a phenomenon known as the Warburg effect, or aerobic glycolysis, where they preferentially metabolize glucose to lactate (B86563) even in the presence of oxygen. nih.govnih.gov While seemingly inefficient for ATP production, this metabolic shift diverts glucose intermediates into biosynthetic pathways, including the production of acetyl-CoA for lipid synthesis. nih.gov Acetyl-CoA is a critical link between glycolysis and de novo fatty acid synthesis, a process vital for building new cell membranes in rapidly proliferating cancer cells. onlinescientificresearch.com
Several key enzymes involved in acetyl-CoA synthesis are frequently overexpressed in cancers. nih.gov ATP citrate (B86180) lyase (ACLY) is a crucial enzyme that converts citrate into cytosolic acetyl-CoA. creative-proteomics.com This enzyme is often upregulated in various tumors and is activated by signaling pathways like PI3K/Akt, linking oncogenic signaling to metabolic reprogramming. creative-proteomics.com Acetyl-CoA synthetase 2 (ACSS2) provides an alternative route to acetyl-CoA production from acetate (B1210297), particularly under nutrient-poor conditions like hypoxia, and is associated with tumor growth and metastasis. mdpi.com
Acetyl-CoA fuels tumor cell proliferation by providing the necessary building blocks for macromolecule synthesis. The de novo synthesis of fatty acids, initiated from acetyl-CoA, is essential for membrane biogenesis in rapidly dividing cells. onlinescientificresearch.com Furthermore, acetyl-CoA is the precursor for the synthesis of cholesterol via the mevalonate (B85504) pathway, which is also crucial for membrane integrity and cell signaling. nih.gov
Beyond its role in biosynthesis, acetyl-CoA contributes to cancer cell survival. Under metabolic stress, cancer cells can utilize acetate as a carbon source to generate acetyl-CoA via ACSS2, enabling them to survive in nutrient-deprived microenvironments. mdpi.com Additionally, acetyl-CoA-dependent histone acetylation plays a pivotal role in regulating the expression of genes involved in cell proliferation and survival. nih.govnih.gov For instance, increased histone acetylation can lead to the transcriptional activation of growth-promoting genes. nih.gov
Emerging evidence indicates a significant role for acetyl-CoA in promoting cancer cell invasion and metastasis. nih.govcreative-proteomics.com The epithelial-mesenchymal transition (EMT), a key process in metastasis, is influenced by acetyl-CoA metabolism. creative-proteomics.com For example, downregulation of the enzyme ACOT12, which hydrolyzes acetyl-CoA, leads to increased cellular acetyl-CoA levels and promotes EMT in liver cancer by epigenetically activating the expression of the transcription factor TWIST2. creative-proteomics.com
ACLY-dependent production of acetyl-CoA has been shown to promote tumor invasive migration. creative-proteomics.com Furthermore, acetyl-CoA can activate Ca2+/calmodulin-dependent protein kinase II (CaMKII), which in turn promotes tumor invasion and metastasis. creative-proteomics.com In glioblastoma, high levels of acetyl-CoA have been associated with the promotion of cell adhesion and migration. nih.gov
Acetyl-CoA dysregulation within cancer cells can also influence the surrounding tumor microenvironment (TME). The TME is a complex ecosystem of cancer cells, immune cells, fibroblasts, and extracellular matrix that plays a critical role in tumor progression.
Metabolic alterations in cancer cells can affect the function of immune cells within the TME. For instance, the nutrient-depleted environment created by rapidly proliferating tumor cells can impair the function of effector CD8+ T cells, a key component of the anti-tumor immune response. aacrjournals.orgaacrjournals.org However, IL-12 stimulated CD8+ T cells can maintain their effector function in such environments due to elevated intracellular acetyl-CoA levels, which support histone acetylation, lipid synthesis, and IFNγ production. aacrjournals.orgaacrjournals.org
Tumor-associated macrophages (TAMs) are another critical component of the TME that can be influenced by acetyl-CoA metabolism. Macrophage polarization towards an immunosuppressive M2 phenotype, which promotes tumor growth, has been shown to be dependent on ACLY. nih.gov M2-polarized macrophages rely on fatty acid oxidation and the TCA cycle for energy, processes that are directly linked to acetyl-CoA metabolism. nih.gov
| Component of TME | Effect of Altered Acetyl-CoA Metabolism | Key Molecules Involved | Outcome |
| CD8+ T Cells | Sustained effector function in nutrient-poor conditions. aacrjournals.orgaacrjournals.org | ACLY, Acetyl-CoA | Enhanced anti-tumor immunity. aacrjournals.orgaacrjournals.org |
| Macrophages | Polarization towards tumor-promoting M2 phenotype. nih.govnih.gov | ACLY | Immunosuppression and tumor progression. nih.gov |
The central role of acetyl-CoA metabolism in cancer has made it an attractive target for therapeutic intervention. nih.govfrontiersin.org Several strategies are being explored to disrupt acetyl-CoA pathways in cancer cells.
Inhibitors of key enzymes in acetyl-CoA synthesis are under investigation. Targeting ACLY, for instance, has shown promise in preclinical studies by limiting the supply of cytosolic acetyl-CoA for fatty acid synthesis and histone acetylation. nih.gov Similarly, inhibitors of ACSS2 are being developed to target cancer cells that are dependent on acetate for survival, especially in the context of metabolic stress. mdpi.com
Targeting fatty acid synthesis, a major consumer of acetyl-CoA, is another promising approach. Inhibitors of acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN) have demonstrated anti-tumor effects in various cancer models. frontiersin.orgbohrium.com
| Therapeutic Target | Mechanism of Action | Potential Therapeutic Effect |
| ATP Citrate Lyase (ACLY) | Blocks conversion of citrate to cytosolic acetyl-CoA. nih.gov | Inhibition of tumor growth and proliferation. nih.gov |
| Acetyl-CoA Synthetase 2 (ACSS2) | Inhibits production of acetyl-CoA from acetate. mdpi.com | Induces cancer cell death, particularly under hypoxia. mdpi.com |
| Acetyl-CoA Carboxylase (ACC) | Blocks the first committed step in fatty acid synthesis. frontiersin.org | Reduces lipid production and tumor growth. frontiersin.orgbohrium.com |
| Fatty Acid Synthase (FASN) | Inhibits the multi-enzyme complex responsible for fatty acid synthesis. onlinescientificresearch.com | Induces apoptosis in cancer cells. |
Associations with Cardiometabolic Diseases
Dysregulation of acetyl-CoA metabolism is also a key factor in the pathogenesis of several cardiometabolic diseases, including non-alcoholic fatty liver disease, type 2 diabetes, and cardiovascular disease.
Non-Alcoholic Fatty Liver Disease (NAFLD): In NAFLD, there is an excessive accumulation of fat in the liver. Increased de novo lipogenesis (DNL), the process of synthesizing fatty acids from acetyl-CoA, is a major contributor to this fat accumulation. onlinescientificresearch.comnih.gov Elevated levels of acetyl-CoA in the liver drive the synthesis of fatty acids, which are then esterified into triglycerides. nih.govmdpi.com This process can lead to the progression of simple steatosis to non-alcoholic steatohepatitis (NASH), a more severe form of liver disease characterized by inflammation and fibrosis. onlinescientificresearch.comwindows.net
Type 2 Diabetes: Insulin (B600854) resistance, a hallmark of type 2 diabetes, is closely linked to alterations in acetyl-CoA metabolism. nih.govyoutube.com In a state of insulin resistance, the suppression of lipolysis in adipose tissue is impaired, leading to an increased release of free fatty acids into the circulation. escholarship.org These fatty acids are taken up by the liver, where they are oxidized to acetyl-CoA. The resulting increase in hepatic acetyl-CoA levels can impair insulin signaling and contribute to increased hepatic glucose production, exacerbating hyperglycemia. escholarship.org
Cardiovascular Disease: Acetyl-CoA metabolism plays a role in endothelial dysfunction, an early event in the development of atherosclerosis. oaepublish.comyoutube.com Fatty acid oxidation in endothelial cells is important for maintaining their function, and this process is dependent on a steady supply of acetyl-CoA. frontiersin.org In conditions of metabolic stress, such as in diabetes, alterations in acetyl-CoA metabolism can contribute to endothelial dysfunction and the progression of atherosclerotic plaques. mdpi.com Furthermore, in the heart, pathological cardiac hypertrophy and heart failure are associated with metabolic remodeling, including changes in fatty acid and glucose oxidation, which are intricately regulated by acetyl-CoA levels. ahajournals.orgportlandpress.comnih.gov
| Disease | Role of Acetyl-CoA Dysregulation | Key Pathophysiological Mechanisms |
| Non-Alcoholic Fatty Liver Disease (NAFLD) | Increased de novo lipogenesis. onlinescientificresearch.comnih.gov | Elevated hepatic acetyl-CoA drives triglyceride synthesis and accumulation. nih.govmdpi.com |
| Type 2 Diabetes | Impaired insulin signaling. nih.govescholarship.org | Increased hepatic acetyl-CoA from fatty acid oxidation contributes to insulin resistance. escholarship.org |
| Cardiovascular Disease | Endothelial dysfunction and adverse cardiac remodeling. oaepublish.comahajournals.orgportlandpress.com | Altered fatty acid oxidation and energy metabolism in endothelial cells and cardiomyocytes. frontiersin.orgnih.gov |
Role in Obesity and Lipid Accumulation
The dysregulation of acetyl-CoA metabolism is a key factor in the pathogenesis of obesity and associated lipid accumulation in various tissues. Acetyl-CoA serves as the fundamental precursor for de novo lipogenesis, the process of synthesizing fatty acids. nih.gov In states of caloric excess, high levels of nucleocytosolic acetyl-CoA can be directed away from mitochondrial oxidation and towards lipid synthesis, contributing to adipocyte hypertrophy and the expansion of adipose tissue. mdpi.com
Obesity is often linked with a state of chronic, low-grade inflammation, which can further alter acetyl-CoA metabolism and promote lipid storage. nih.gov Research has shown that in obesity, there is an increased deposition of lipids in non-adipose tissues, a condition known as lipotoxicity. nih.gov For instance, studies in mice have demonstrated that obesity leads to increased lipid accumulation in cartilage, which is associated with the upregulation of acetyl-CoA carboxylase (ACC), the enzyme that converts acetyl-CoA to malonyl-CoA in the first committed step of fatty acid synthesis. nih.gov This suggests that ACC-mediated de novo lipogenesis in chondrocytes plays a role in obesity-associated osteoarthritis. nih.gov Furthermore, the metabolism of branched-chain amino acids (BCAAs) can lead to an overproduction of acetyl-CoA, which, under high-fat diet conditions, can exacerbate lipid accumulation. mdpi.com
| Condition | Key Enzyme/Pathway Affected | Effect of Acetyl-CoA Dysregulation | Associated Outcome |
|---|---|---|---|
| Obesity | De Novo Lipogenesis | Increased acetyl-CoA availability promotes fatty acid synthesis. nih.govmdpi.com | Lipid accumulation in adipose and non-adipose tissues. nih.govnih.gov |
| Obesity-Associated Osteoarthritis | Acetyl-CoA Carboxylase (ACC) | Upregulation of ACC in chondrocytes increases lipogenesis. nih.gov | Lipid deposition in cartilage. nih.gov |
Links to Insulin Resistance and Type 2 Diabetes Mellitus
Impaired regulation of acetyl-CoA is a critical factor in the development of insulin resistance and Type 2 Diabetes Mellitus (T2D). A key mechanism involves the liver's production of glucose. Under normal physiological conditions, insulin suppresses hepatic glucose production (HGP) in large part by reducing hepatic acetyl-CoA levels, which it achieves by inhibiting lipolysis in white adipose tissue (WAT). nih.govnih.gov This reduction in acetyl-CoA decreases the flux through pyruvate (B1213749) carboxylase, a key enzyme in gluconeogenesis. nih.gov
In obesity-associated inflammation, this regulatory mechanism is disrupted. nih.gov Pro-inflammatory cytokines like interleukin-6 (IL-6) can impair insulin's ability to suppress lipolysis in WAT. nih.gov This leads to an increased flow of fatty acids to the liver, where they are oxidized to acetyl-CoA. The resulting elevation in hepatic acetyl-CoA content stimulates HGP, contributing to the hyperglycemia characteristic of T2D. nih.govnih.gov Thus, WAT-derived hepatic acetyl-CoA is identified as a primary regulator of HGP and a crucial link between inflammation, hepatic insulin resistance, and T2D. nih.gov
In skeletal muscle, a major site of insulin-stimulated glucose uptake, dysregulation of a downstream product of acetyl-CoA, malonyl-CoA, is observed in insulin-resistant states. diabetesjournals.org Studies have found that malonyl-CoA levels are elevated in the muscle of obese and T2D individuals, which is linked to decreased fatty acid oxidation and increased synthesis of triglycerides. diabetesjournals.org This accumulation of lipids and their derivatives within muscle cells can impair insulin signaling and glucose disposal. diabetesjournals.org
| Tissue | Mechanism of Dysregulation | Consequence | Reference |
|---|---|---|---|
| Liver | Failure of insulin to suppress lipolysis in adipose tissue leads to increased fatty acid delivery and subsequent elevation of hepatic acetyl-CoA. | Increased hepatic glucose production (HGP) and hyperglycemia. | nih.govnih.gov |
| Skeletal Muscle | Increased levels of malonyl-CoA (from acetyl-CoA) due to altered enzyme activity (low AMP-activated protein kinase, high acetyl-CoA carboxylase). | Decreased fatty acid oxidation and increased intracellular lipid accumulation, impairing insulin signaling. | diabetesjournals.org |
Involvement in Hyperlipidemia and Atherosclerosis
Acetyl-CoA is the starting substrate for the synthesis of cholesterol, a process that begins with the conversion of acetyl-CoA to HMG-CoA. youtube.com Dysregulation of this pathway is a cornerstone of hyperlipidemia and the development of atherosclerosis. In the arterial wall, the accumulation of cholesteryl esters within macrophages and smooth muscle cells leads to the formation of foam cells, a hallmark of atherosclerotic plaques. ahajournals.org This esterification process is catalyzed by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which transfers a fatty acid from an acyl-CoA molecule to cholesterol. ahajournals.orgahajournals.org
While longer-chain acyl-CoAs are typically involved, the availability of the cellular acyl-CoA pool is critical. Inhibition of ACAT has been explored as a therapeutic strategy to reduce atherosclerosis. ahajournals.orgahajournals.org Studies in animal models have shown that inhibiting ACAT can reduce the area of atherosclerotic lesions, not only by lowering plasma cholesterol but also by directly preventing the lipid accumulation in the arterial wall. ahajournals.org The production of cholesterol in the liver from acetyl-CoA leads to the formation of very low-density lipoproteins (VLDL), which are converted in the blood to low-density lipoproteins (LDL). youtube.com Elevated LDL, often called "bad cholesterol," contributes directly to plaque formation when it accumulates in vascular walls. youtube.com Therefore, the metabolic fate of acetyl-CoA is directly linked to the synthesis of atherogenic lipoproteins and the progression of atherosclerosis.
Contributions to Heart Failure Pathophysiology
The heart relies on a constant supply of energy, primarily derived from the oxidation of fatty acids and glucose, both of which are metabolized to acetyl-CoA. In conditions such as heart failure, obesity, and diabetes, cardiac energy metabolism is significantly altered. nih.govportlandpress.com There is often a shift towards higher rates of fatty acid oxidation, which is linked to alterations in the regulation of acetyl-CoA and its derivative, malonyl-CoA. nih.gov Malonyl-CoA inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme that controls the uptake of fatty acids into mitochondria for oxidation. ahajournals.org Changes in the levels of malonyl-CoA can therefore directly impact cardiac substrate utilization. nih.gov
Recent research also points to the role of protein acetylation, a post-translational modification that uses acetyl-CoA as the acetyl group donor. In the hearts of obese mice with heart failure, increased acetylation of mitochondrial fatty acid β-oxidation enzymes has been observed, which is associated with an increase in their activity and a subsequent rise in fatty acid oxidation. nih.govportlandpress.com This hyperacetylation can result from decreased activity of mitochondrial deacetylases like sirtuin 3 (SIRT3). nih.gov Furthermore, studies suggest that the biosynthesis of coenzyme A itself may be limited during heart failure, potentially impairing the heart's metabolic flexibility and exacerbating cardiac dysfunction. news-medical.net Conversely, promoting acetyl-CoA production through specific metabolites has been shown to stimulate histone acetylation and activate anti-oxidative stress genes, offering a protective effect and promoting cardiac repair after myocardial infarction. nih.gov
Implications in Neurodegenerative Disorders
Acetyl-CoA is indispensable for brain health, serving as a critical substrate for energy production, neurotransmitter synthesis, and the maintenance of cellular structures. nih.govbohrium.com Its dysregulation within the central nervous system is increasingly recognized as a significant factor in the pathophysiology of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.govnih.gov
Maintenance of Cholesterol Homeostasis in the Brain
The brain contains the highest concentration of cholesterol in the body, where it is an essential component of cell membranes, myelin sheaths, and synapses. Due to the blood-brain barrier, the brain's cholesterol pool is maintained almost exclusively through de novo synthesis within the brain itself, a process for which acetyl-CoA is the sole precursor. researchgate.netnih.gov This synthesis is a complex process that begins with the conversion of acetyl-CoA to mevalonate by HMG-CoA reductase. researchgate.net
Maintaining a precise balance of cholesterol is vital, as excess cholesterol is toxic to neurons. researchgate.net Cholesterol synthesis and its elimination (primarily through conversion to 24S-hydroxycholesterol) are tightly coupled processes. nih.gov Acetyl-CoA has been identified as a key molecule that links these two arms of cholesterol homeostasis. nih.gov When cholesterol elimination increases, a corresponding increase in acetyl-CoA levels is required to fuel the biosynthetic pathway to replenish the cholesterol pool. nih.gov Dysregulation of this delicate balance, potentially stemming from altered acetyl-CoA metabolism, has been implicated in neurodegenerative conditions where cholesterol metabolism is known to be disrupted. researchgate.net Excess cholesterol that is not needed for membranes can be esterified for storage by the enzyme ACAT1, a process that also relies on the acyl-CoA pool. explorationpub.com
Effects on Mitochondrial Function and Neurological Health
Mitochondrial function is paramount for neuronal survival, and acetyl-CoA is at the heart of mitochondrial energy metabolism. nih.gov The primary source of acetyl-CoA in the brain is the oxidation of pyruvate, the end product of glycolysis. frontiersin.org The pyruvate dehydrogenase complex (PDHC) catalyzes this conversion, and its activity is crucial for fueling the TCA cycle and subsequent ATP production. frontiersin.org
A characteristic feature of several neurodegenerative diseases, including Alzheimer's, is a significant decrease in the activity of PDHC. nih.govmdpi.com This impairment leads to a deficit in mitochondrial acetyl-CoA synthesis. frontiersin.orgmdpi.com The consequences are twofold: a collapse in cellular energy balance (ATP deficiency) and an inhibition of numerous essential acetylation reactions. mdpi.comresearchgate.net These include the synthesis of the neurotransmitter acetylcholine (B1216132), for which acetyl-CoA is a direct precursor, and the synthesis of N-acetylaspartate (NAA), a marker of neuronal health. nih.govnih.gov Deficits in acetylcholine are a well-known hallmark of Alzheimer's disease. researchgate.net Reduced acetyl-CoA levels can therefore directly contribute to the cholinergic deficits and cognitive decline seen in these disorders. nih.gov Furthermore, acetyl-CoA-dependent acetylation of proteins, such as histones, plays a role in gene expression and cellular adaptation, and its disruption can further compromise neurological health. nih.gov
| Area of Impact | Role of Acetyl-CoA | Consequence of Dysregulation in Neurodegeneration | Key Enzymes/Pathways |
|---|---|---|---|
| Energy Production | Primary substrate for the mitochondrial TCA cycle. frontiersin.org | Reduced ATP synthesis, leading to energy deficits and neuronal stress. mdpi.com | Pyruvate Dehydrogenase Complex (PDHC) nih.gov |
| Neurotransmitter Synthesis | Essential precursor for acetylcholine (ACh). nih.gov | Cholinergic deficits, contributing to cognitive decline in diseases like Alzheimer's. nih.gov | Choline Acetyltransferase (ChAT) |
| Cholesterol Synthesis | Sole precursor for de novo cholesterol synthesis in the brain. nih.gov | Disrupted cholesterol homeostasis, impacting membrane and myelin integrity. researchgate.net | HMG-CoA Reductase researchgate.net |
| Biosynthesis & Acetylation | Precursor for N-acetylaspartate (NAA) and donor for protein/histone acetylation. nih.govnih.gov | Reduced NAA (a marker of neuronal viability) and altered gene expression. nih.govnih.gov | Aspartate N-acetyltransferase, Histone Acetyltransferases (HATs) |
Other Documented Pathological Conditions Involving Acetyl Coenzyme A
Dysregulation of acetyl coenzyme A (acetyl-CoA) metabolism extends beyond cancer and neurodegeneration, playing a significant role in the pathophysiology of a range of other diseases. Alterations in the availability and utilization of this central metabolite can impact cellular function through both metabolic and epigenetic mechanisms, contributing to inflammatory disorders, kidney disease, and cardiovascular conditions.
Inflammatory and Autoimmune Disorders
Emerging evidence implicates acetyl-CoA dysregulation in the pathogenesis of autoimmune diseases such as rheumatoid arthritis (RA). In RA, T cells are key drivers of the chronic inflammation that leads to joint destruction nih.gov. Research has identified a crucial metabolic defect in these autoimmune T cells involving the suppression of the mitochondrial enzyme succinate-CoA ligase (SUCLG2). This deficiency disrupts the tricarboxylic acid (TCA) cycle, leading to the accumulation of several metabolites, including a significant overabundance of acetyl-CoA nih.govresearchgate.net.
This excess acetyl-CoA has profound consequences for T cell function. It drives the hyperacetylation of proteins, notably tubulin. The acetylation of tubulin stabilizes the microtubule cytoskeleton, causing mitochondria to cluster near the nucleus. This process induces cellular polarization and the formation of a uropod, which enhances T cell migration and invasion into synovial tissue, thereby promoting inflammation nih.gov. These findings link a failure in mitochondrial metabolism and the resulting oversupply of acetyl-CoA directly to the tissue-destructive inflammation characteristic of autoimmune diseases nih.gov.
Furthermore, acetyl-CoA is a critical factor in modulating the inflammatory response of macrophages, key cells of the innate immune system. The metabolic state of macrophages dictates their function, and acetyl-CoA levels are tightly linked to pro-inflammatory gene expression biorxiv.org. During an inflammatory response, metabolic reprogramming is essential for producing the necessary metabolites for chromatin modifications, including the acetyl groups for histone acetylation provided by acetyl-CoA frontiersin.org. The availability of acetyl-CoA, derived from sources like glucose and citrate, can therefore directly influence the epigenetic landscape to promote the transcription of inflammatory genes biorxiv.orgfrontiersin.org.
Table 1: Role of Acetyl-CoA Dysregulation in Rheumatoid Arthritis T Cells
| Metabolic Defect | Molecular Consequence | Cellular Outcome | Pathophysiological Impact |
|---|---|---|---|
| Suppression of SUCLG2 enzyme nih.gov | TCA cycle reversal; accumulation of citrate and acetyl-CoA nih.govresearchgate.net | Hyperacetylation of tubulin; mitochondrial clustering nih.gov | Enhanced T cell migration and tissue invasiveness nih.gov |
Kidney Disease
Acetyl-CoA metabolism is pivotal for both the normal development of the kidney and the pathogenesis of various renal diseases. Nephron endowment at birth, a key determinant of long-term kidney and cardiovascular health, is dependent on the proper function of the nephron progenitor cell (NPC) pool researchgate.netnih.gov. Studies have shown that the fate of these progenitor cells is influenced by glycolysis, with acetyl-CoA being a crucial downstream metabolite linking glucose metabolism to pathways like cholesterol synthesis researchgate.netnih.gov. Disruption of acetyl-CoA production, for instance through the deletion of the enzyme ATP-citrate lyase (ACLY) which converts citrate to acetyl-CoA, leads to a depletion of the NPC pool and a reduced number of glomeruli at birth, potentially predisposing individuals to adult kidney disease researchgate.netnih.gov.
In the context of established kidney disease, particularly diabetic nephropathy, acetyl-CoA dysregulation is a significant contributor to pathology. In diabetic conditions, abnormal glucose metabolism disrupts renal lipid metabolism, often leading to lipid accumulation and subsequent kidney damage nih.gov. The enzyme acetyl-CoA synthetase 2 (ACSS2), which generates acetyl-CoA from acetate, is highly upregulated in the renal tubular epithelial cells of diabetic kidneys nih.gov. This increased ACSS2 activity contributes to fatty acid accumulation, mitochondrial oxidative stress, and a pro-inflammatory response within the renal tubules, all of which are major factors in the progression of diabetic kidney injury nih.gov. Furthermore, in hyperglycemic conditions, increased acetyl-CoA generation via ACLY can lead to epigenetic changes, such as the acetylation of histones (e.g., H3K9), which promotes the expression of pro-fibrotic genes in mesangial cells, contributing to the fibrosis seen in diabetic nephropathy mdpi.com.
Table 2: Involvement of Acetyl-CoA in Kidney Pathophysiology
| Condition | Enzyme/Process Involved | Mechanism | Pathological Outcome |
|---|---|---|---|
| Kidney Development | ATP-citrate lyase (ACLY) researchgate.netnih.gov | Reduced acetyl-CoA from citrate impairs the nephron progenitor cell (NPC) pool. researchgate.netnih.gov | Low nephron endowment, increasing risk of adult kidney disease. nih.gov |
| Diabetic Nephropathy | Acetyl-CoA Synthetase 2 (ACSS2) nih.gov | Upregulation leads to fatty acid accumulation, oxidative stress, and inflammation in renal tubules. nih.gov | Promotion of diabetic renal tubular injury. nih.gov |
Cardiovascular Disease
The heart has high energy demands and relies on the flexible use of different substrates, primarily fatty acids and glucose. The regulation of this energy metabolism is critical for cardiac function, and acetyl-CoA and its derivatives are central to this control portlandpress.comnih.gov. In pathological conditions such as ischemic heart disease, heart failure, and diabetic cardiomyopathy, cardiac energy metabolism is significantly altered, often characterized by excessively high rates of fatty acid oxidation and reduced glucose oxidation portlandpress.comnih.gov.
Dysregulation of acetyl-CoA is directly implicated in these metabolic shifts. For instance, the balance between acetyl-CoA and free Coenzyme A (the acetyl-CoA/CoA ratio) can allosterically regulate key enzymes in both glucose and fatty acid oxidation portlandpress.com. Additionally, acetyl-CoA serves as the substrate for protein acetylation, a post-translational modification that can alter the activity of metabolic enzymes. In the failing heart of obese mice, increased acetylation of mitochondrial fatty acid oxidation enzymes, such as long-chain acyl-CoA dehydrogenase (LCAD) and β-hydroxyacyl-CoA dehydrogenase (β-HAD), has been observed. This hyperacetylation, linked to decreased activity of the deacetylase SIRT3, is associated with an increase in the activity of these enzymes and a subsequent rise in fatty acid oxidation rates, contributing to the metabolic imbalance seen in heart failure portlandpress.comnih.gov.
The cycling of acetyl-CoA through acetylcarnitine also appears to be a key mechanism for buffering substrate supply in the heart. This process allows for the disposal of excess acetyl-CoA and provides a ready source to replenish it when cardiac workload increases, thereby matching energy supply with demand ahajournals.org. Disruptions in this buffering capacity could compromise the heart's ability to adapt to changing energetic needs, contributing to cardiac dysfunction ahajournals.org.
Table 3: Acetyl-CoA's Role in Cardiac Pathophysiology
| Disease Context | Mechanism | Effect on Cardiac Metabolism | Associated Condition |
|---|---|---|---|
| Heart Failure / Obesity | Increased acetylation of mitochondrial enzymes (LCAD, β-HAD) portlandpress.comnih.gov | Increased activity of fatty acid β-oxidation enzymes. portlandpress.comnih.gov | Heart Failure portlandpress.comnih.gov |
| Ischemic Heart Disease | Altered acetyl-CoA/CoA ratio affecting enzyme activity. portlandpress.com | Shift towards high fatty acid oxidation and low glucose oxidation. nih.gov | Ischemic Heart Disease, Diabetes nih.gov |
Advanced Methodologies for Acetyl Coenzyme a Research
Optimization of Extraction and Sample Preparation Techniques for Biological Matrices
The accurate measurement of Acetyl-CoA from biological samples is critically dependent on the initial extraction and sample preparation steps. The inherent instability of the thioester bond in Acetyl-CoA and its susceptibility to enzymatic degradation require rapid and efficient quenching of metabolic activity and effective extraction procedures.
A primary challenge lies in the immediate inactivation of enzymes that can alter Acetyl-CoA levels post-sampling. This is typically achieved by rapid freezing of tissues or cell pellets in liquid nitrogen. Subsequent homogenization is often performed in acidic solutions, such as perchloric acid (PCA) or trichloroacetic acid (TCA), which serve to precipitate proteins and inactivate enzymes. However, the choice of acid and the subsequent neutralization and removal steps can significantly impact the recovery of Acetyl-CoA. For instance, while TCA is effective for deproteinization, its removal often requires solid-phase extraction (SPE), a step that can lead to the loss of more hydrophilic compounds. An alternative approach utilizes 5-sulfosalicylic acid (SSA) for deproteinization, which has been shown to be compatible with direct injection for some analytical methods, thereby improving recovery of Acetyl-CoA and related metabolites.
The selection of extraction solvent is also crucial and is often tailored to the specific analytical method being employed. For methods targeting a broad range of acyl-CoAs, including the more hydrophobic long-chain species, organic solvent mixtures such as acetonitrile/methanol (B129727)/water are frequently used. These mixtures facilitate the extraction of a wider spectrum of analytes but may require a subsequent evaporation and reconstitution step.
To account for variability during sample preparation, the use of an internal standard is paramount. Ideally, a stable isotope-labeled version of Acetyl-CoA ([13C]-Acetyl-CoA) is added at the beginning of the extraction process. This allows for the correction of any losses that may occur during the multi-step procedure, leading to more accurate quantification.
| Parameter | Method 1: Perchloric Acid (PCA) Extraction | Method 2: Acetonitrile/Methanol/Water Extraction | Method 3: 5-Sulfosalicylic Acid (SSA) Extraction |
| Principle | Protein precipitation and enzyme inactivation by acidic conditions. | Simultaneous extraction of polar and non-polar metabolites. | Deproteinization with an acid compatible with direct analysis. |
| Advantages | Effective deproteinization. Well-established method. | Broad analyte coverage. | Simplified workflow, potentially higher recovery of some analytes. |
| Disadvantages | Requires neutralization and salt removal, which can lead to analyte loss. | May require evaporation and reconstitution. | May not be suitable for all analytical platforms. |
| Typical Use Case | HPLC-UV analysis. | LC-MS/MS profiling of a wide range of acyl-CoAs. | LC-MS/MS methods where minimal sample handling is desired. |
Chromatographic Separation and Detection Approaches
Once extracted, the separation and detection of Acetyl-CoA from other cellular components are typically achieved using chromatographic techniques coupled with various detectors. The choice of method depends on the required sensitivity, specificity, and the desired scope of the analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a robust and widely accessible method for the quantification of Acetyl-CoA. The adenine (B156593) moiety in the Acetyl-CoA molecule exhibits strong absorbance at approximately 260 nm, allowing for its detection and quantification.
This method typically employs reversed-phase chromatography, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. A gradient elution is often necessary to achieve adequate separation of Acetyl-CoA from other nucleotides and related compounds that also absorb UV light at similar wavelengths. The mobile phase usually consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol or acetonitrile.
While HPLC-UV is a reliable technique, its sensitivity can be a limitation when analyzing samples with very low concentrations of Acetyl-CoA. The limit of detection is typically in the low picomole range. Furthermore, co-elution with other UV-absorbing compounds can interfere with accurate quantification, necessitating careful optimization of the chromatographic conditions and validation of peak purity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
For highly sensitive and specific quantification of Acetyl-CoA, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard. This technique combines the superior separation capabilities of liquid chromatography with the precise mass detection of a tandem mass spectrometer.
In LC-MS/MS, after chromatographic separation, the analyte is ionized, and the mass spectrometer selects the precursor ion corresponding to Acetyl-CoA. This precursor ion is then fragmented, and specific product ions are detected. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity, as it is highly unlikely that another compound will have the same retention time, precursor ion mass, and product ion masses.
The use of stable isotope-labeled internal standards is particularly powerful in LC-MS/MS. By adding a known amount of a heavy-isotope version of Acetyl-CoA (e.g., [13C2]-Acetyl-CoA or [D3]-Acetyl-CoA) to the sample, any variations in sample preparation, chromatographic retention, and ionization efficiency can be accurately corrected for. This stable isotope dilution method allows for precise and accurate absolute quantification of Acetyl-CoA, even at very low concentrations (femtomole range).
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio of precursor and product ions. |
| Sensitivity | Picomole range. | Femtomole to attomole range. |
| Specificity | Moderate; potential for co-elution interference. | High; based on retention time and specific mass transitions. |
| Quantitative Accuracy | Good, but can be affected by interfering compounds. | Excellent, especially with stable isotope dilution. |
| Typical Application | Routine analysis of samples with relatively high Acetyl-CoA concentrations. | Targeted quantification in complex biological matrices, metabolic flux analysis. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Acyl-CoA Derivatives
Direct analysis of the intact Acetyl-CoA molecule by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible due to its high molecular weight and low volatility. However, GC-MS can be a valuable tool for profiling the acyl-group composition of the total acyl-CoA pool, including the acetyl group from Acetyl-CoA.
This approach involves the chemical or enzymatic cleavage of the thioester bond to release the acyl group, which is then derivatized to a more volatile and thermally stable compound suitable for GC-MS analysis. For example, the released acetic acid can be converted to a volatile ester, such as a methyl or ethyl ester, through derivatization.
The derivatized acyl groups are then separated on a GC column and detected by a mass spectrometer. Stable isotope labeling can also be employed in this method. For instance, by growing cells in the presence of [13C]-glucose, the incorporation of the heavy isotope into the acetyl moiety of Acetyl-CoA can be traced by analyzing the mass shift of the derivatized acetate (B1210297). This provides valuable information on the metabolic pathways contributing to the Acetyl-CoA pool.
While this method does not directly measure Acetyl-CoA, it provides a powerful means to study the dynamics of the acyl-CoA pool and the metabolic flux through pathways that produce and consume Acetyl-CoA.
Spectroscopic and Fluorimetric Quantification Methodologies
Beyond chromatography-based methods, several spectroscopic and fluorimetric assays offer alternative approaches for the quantification of Acetyl-CoA. These methods are often based on enzymatic reactions that are specific for Acetyl-CoA and produce a detectable signal.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that can be used for the simultaneous identification and quantification of multiple metabolites in a biological sample, including Acetyl-CoA. The principle of NMR is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.
For Acetyl-CoA analysis, one-dimensional (1D) 1H NMR is commonly used. The protons in the acetyl group of Acetyl-CoA have a characteristic chemical shift, allowing for their identification and quantification. The area under the NMR peak is directly proportional to the concentration of the metabolite, enabling absolute quantification when a reference compound of known concentration is included in the sample.
Enzymatic Cycling Assays for High-Sensitivity Detection
Enzymatic cycling assays represent a highly sensitive method for the quantification of acetyl coenzyme A (acetyl-CoA) in biological samples. This technique is predicated on the principle of amplifying the signal generated from a small amount of acetyl-CoA through a series of coupled enzymatic reactions. In a typical CoA cycling assay, acetyl-CoA is first cleaved to release coenzyme A (CoA), which then enters a cyclic reaction system. In this cycle, CoA is repeatedly converted to another form and then back to CoA, with each turn of the cycle generating a measurable product. This amplification allows for the detection of acetyl-CoA in the picomole to nanomole range, making it suitable for samples with low analyte concentrations, such as single neurons or microgram to nanogram amounts of tissue. nih.govnih.gov
The basis of these assays is the enzymatic amplification of the CoA molecule. For instance, a small amount of acetyl-CoA can be amplified 1,500 to 2,000-fold, and in certain applications, such as the analysis of single anterior horn cells, amplifications of 64,000 to 420,000-fold have been achieved. nih.gov This extreme sensitivity is a key advantage over other detection methods.
Commercially available kits often utilize a coupled enzyme assay that results in a fluorometric or colorimetric product proportional to the amount of acetyl-CoA present. scbt.com In one common fluorometric approach, the reaction yields a product that can be measured with an excitation wavelength of approximately 535 nm and an emission wavelength of around 587 nm. scbt.comsemanticscholar.org Another fluorometric method uses an enzymatic coupling that produces a signal at an excitation of 340 nm and an emission of 460 nm, with a detection sensitivity in the range of 20-1000 pmol of acetyl-CoA. wikipedia.org
While highly sensitive, the performance of enzymatic assays can be influenced by the sample matrix and the extraction method used. nih.gov For instance, some studies have found that fluorometric enzymatic kits can produce results comparable to more sophisticated techniques like liquid chromatography-mass spectrometry (LC-MS), depending on the experimental conditions. nih.govnih.gov However, classical spectrophotometric enzymatic assays are generally considered less sensitive than fluorometric assays, HPLC, and LC-MS/MS. nih.govairmidbiogenetics.com The choice of assay, therefore, depends on the specific research question, the nature of the biological sample, and the required level of sensitivity.
Table 1: Comparison of Acetyl-CoA Quantification Methodologies
| Methodology | Principle | Sensitivity Range | Advantages | Limitations |
|---|---|---|---|---|
| Enzymatic Cycling Assay (Fluorometric) | Coupled enzymatic reactions amplify the signal from CoA, producing a fluorescent product. | Picomole to Nanomole | Extremely high sensitivity, suitable for minute samples. | Can be influenced by sample matrix and extraction method; less specific than MS-based methods. |
| Enzymatic Assay (Spectrophotometric) | Coupled enzymatic reactions produce a colorimetric product. | Nanomole | Relatively simple and does not require specialized equipment like a fluorometer. | Lower sensitivity compared to fluorometric, HPLC, and LC-MS/MS methods. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separates acetyl-CoA from other molecules based on its physicochemical properties, followed by UV detection. | Low Picomole to Nanomole | Good reproducibility and can simultaneously measure other related compounds like CoA. acs.orgcreative-proteomics.com | Lower sensitivity than enzymatic cycling and LC-MS/MS; potential for co-elution with interfering compounds. patsnap.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates acetyl-CoA via HPLC, followed by highly specific detection and quantification based on its mass-to-charge ratio. | Sub-picomole to Picomole | Highest sensitivity and specificity; allows for multiplexing and isotope analysis. nih.govnih.gov | Requires expensive instrumentation and complex method development. |
Application of Isotope Tracing and Metabolic Flux Analysis
Isotope tracing coupled with metabolic flux analysis (MFA) is a powerful methodology for elucidating the dynamics of acetyl-CoA metabolism. This approach involves introducing stable, non-radioactive isotope-labeled substrates, such as ¹³C-labeled glucose or fatty acids, into a biological system and tracking the incorporation of these isotopes into acetyl-CoA and its downstream metabolites. frontiersin.org By measuring the distribution of these isotopic labels, researchers can quantify the relative and absolute contributions of different metabolic pathways to the cellular acetyl-CoA pools.
Metabolic flux analysis uses the data from isotope labeling experiments, along with a stoichiometric model of metabolic reactions, to calculate the rates (fluxes) of intracellular metabolic pathways. researchgate.net ¹³C-MFA is considered a gold standard for accurately determining metabolic fluxes. escholarship.org This technique has been instrumental in identifying the sources of acetyl-CoA for various biosynthetic processes. For example, by using different ¹³C-labeled glucose isotopomers, it is possible to trace the flow of carbon atoms through glycolysis, the pentose (B10789219) phosphate pathway, and into the tricarboxylic acid (TCA) cycle via acetyl-CoA. nih.gov
The compartmentation of acetyl-CoA within the cell—primarily in the mitochondria, cytosol, and nucleus—presents a challenge for these studies. nih.gov However, advanced techniques allow for the probing of these distinct pools. For instance, the enrichment of mitochondrial acetyl-CoA can be inferred by analyzing the ¹³C-isotopomer distribution in ketone bodies or glutamate, while cytosolic acetyl-CoA enrichment can be sampled through the analysis of fatty acid synthesis products. scbt.com
This methodology has been applied to various research areas, from understanding microbial metabolism for the overproduction of fatty acids to investigating metabolic reprogramming in cancer. nih.govairmidbiogenetics.com For instance, ¹³C-MFA has been used to identify bottlenecks in acetyl-CoA supply and to guide metabolic engineering strategies to increase its flux towards desired bioproducts. semanticscholar.orgwikipedia.org In cancer research, isotope tracing has revealed how different cancer cell types utilize substrates like glucose and glutamine to fuel the TCA cycle and lipogenesis, with acetyl-CoA as the central hub. airmidbiogenetics.com
The choice of isotopic tracer is crucial for a successful MFA study. Commonly used tracers to study acetyl-CoA metabolism include:
[U-¹³C]glucose: Traces glucose contribution to acetyl-CoA through glycolysis.
[¹³C₂]acetate: Can be used to study the conversion of acetate to acetyl-CoA. airmidbiogenetics.com
¹³C-labeled fatty acids: To measure the contribution of fatty acid β-oxidation to the acetyl-CoA pool.
¹³C-labeled amino acids: To determine the contribution of amino acid catabolism to acetyl-CoA.
The analysis of labeled metabolites is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between molecules with different numbers of isotopic labels (isotopologues). escholarship.org
Genetic and Pharmacological Manipulation Strategies for Studying Acetyl Coenzyme A Levels
The study of acetyl-CoA's role in cellular processes is greatly facilitated by strategies that allow for the specific manipulation of its intracellular concentration. These strategies can be broadly categorized into genetic and pharmacological approaches.
Genetic Manipulation:
Genetic engineering techniques are employed to alter the expression of key enzymes involved in acetyl-CoA synthesis and consumption. This can involve the overexpression, knockdown, or knockout of specific genes to either increase or decrease the flux towards or away from acetyl-CoA.
Overexpression of biosynthetic enzymes: To increase acetyl-CoA levels, genes encoding enzymes that produce acetyl-CoA can be overexpressed. For example, in metabolic engineering applications, overexpression of enzymes in the glycolytic pathway, such as phosphoglycerate kinase and glyceraldehyde-3-phosphate dehydrogenase, has been used to increase the flux towards pyruvate (B1213749) and subsequently acetyl-CoA. nih.govwikipedia.org
Knockdown/Knockout of consuming enzymes: Conversely, to study the effects of elevated acetyl-CoA, genes for enzymes that consume acetyl-CoA in competing pathways can be knocked down or knocked out. A common target is acetyl-CoA carboxylase (ACC), which catalyzes the first committed step in fatty acid synthesis. nih.gov Genetic deletion of ACC isoforms (ACC1 and ACC2) has been shown to alter fatty acid metabolism. nih.gov For instance, knocking down the plastid-encoded accD gene in tobacco, which encodes a subunit of ACCase, leads to reduced ACCase activity and significant changes in cellular lipid levels and plant development. nih.govnih.gov
Targeting key regulatory enzymes: Enzymes like ATP citrate (B86180) lyase (ACLY), which generates cytosolic acetyl-CoA from citrate, are also key targets. Downregulation of ACLY has been shown to reduce acetyl-CoA levels and impact processes like histone acetylation and cell proliferation. nih.gov Similarly, manipulating the expression of acetyl-CoA synthetase 2 (ACSS2), which produces acetyl-CoA from acetate, has been used to study the link between metabolism, gene regulation, and neural plasticity. researchgate.net
Pharmacological Manipulation:
A variety of small molecule inhibitors have been developed to target enzymes in the acetyl-CoA metabolic network. These pharmacological tools offer the advantage of acute and often reversible modulation of enzyme activity, allowing for the study of the immediate cellular responses to changes in acetyl-CoA levels.
Inhibitors of Acetyl-CoA Synthetase (ACSS): Several compounds can inhibit ACSS, thereby blocking the conversion of acetate to acetyl-CoA. For example, Triacsin C acts by binding to long-chain acyl-CoA, a substrate of the enzyme. scbt.com
Inhibitors of Acetyl-CoA Carboxylase (ACC): ACC is a major target for pharmacological inhibition. ACC inhibitors block the conversion of acetyl-CoA to malonyl-CoA, thus inhibiting de novo lipogenesis and often leading to an increase in fatty acid oxidation. patsnap.com These inhibitors can be isoform-specific or dual inhibitors of both ACC1 and ACC2. acs.org For example, the compound ND-646 is an allosteric inhibitor of both ACC1 and ACC2 that has been shown to suppress fatty acid synthesis and inhibit tumor growth in preclinical models. escholarship.orgnorthwestern.edu Another small molecule inhibitor, TLC-3595, selectively targets ACC2 and has been shown to enhance fatty acid oxidation. nih.gov
Inhibitors of ATP Citrate Lyase (ACLY): Pharmacological inhibition of ACLY reduces the production of cytosolic acetyl-CoA. This has been shown to decrease histone acetylation and affect inflammatory gene expression. frontiersin.org
These genetic and pharmacological strategies are powerful tools for dissecting the complex roles of acetyl-CoA in metabolism, signaling, and epigenetic regulation. creative-proteomics.com By perturbing the system in a controlled manner, researchers can gain valuable insights into the consequences of altered acetyl-CoA homeostasis in both normal physiology and disease states.
Biotechnological and Synthetic Biology Applications of Acetyl Coenzyme a
Metabolic Engineering for Enhanced Production of Bioactive Compounds
Metabolic engineering focuses on modifying the intricate metabolic networks within organisms to enhance the production of specific target compounds. Acetyl-CoA is a particularly important precursor, as a wide range of valuable chemicals can be derived from it. dtu.dknih.gov Engineering the central carbon metabolism to minimize the production of by-products like ethanol (B145695) and maximize the formation of acetyl-CoA is a key strategy for developing efficient microbial production platforms. nih.govdtu.dk
Acetyl-CoA is the fundamental building block for the de novo biosynthesis of fatty acids. oup.comscientificlabs.co.uk The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, which then serves as the two-carbon donor in the iterative elongation cycles of the fatty acid synthase (FAS) complex. oup.comnih.gov Metabolic engineering efforts to increase the production of fatty acids and their derivatives, such as fatty alcohols and fatty acid ethyl esters (FAEEs), often target the enhancement of the acetyl-CoA supply. nih.gov
Strategies to boost the intracellular pool of acetyl-CoA for fatty acid synthesis in host organisms like Escherichia coli and Saccharomyces cerevisiae include:
Overexpression of Key Enzymes: Increasing the expression of enzymes like pyruvate (B1213749) dehydrogenase, which converts pyruvate to acetyl-CoA, can directly increase the flux towards fatty acid precursors. nih.gov
Deletion of Competing Pathways: Knocking out genes responsible for pathways that consume acetyl-CoA, such as those leading to acetate (B1210297) formation, can redirect the carbon flow towards fatty acid synthesis. Deleting the pta gene (phosphate acetyltransferase) in E. coli, for instance, has been shown to increase total fatty acid synthesis. nih.gov
Engineering of Regulatory Factors: Modifying transcription factors that regulate fatty acid metabolism, such as FadR in E. coli, can be used to create biosensors and dynamically control the expression of synthesis-related genes. nih.gov
These modifications can lead to significant increases in the titers of free fatty acids (FFAs) and their derivatives, which are valuable as precursors for detergents, cosmetics, and biofuels. nih.govnih.gov
Table 1: Metabolic Engineering Strategies for Enhanced Fatty Acid Production
| Host Organism | Engineering Strategy | Target Product | Outcome |
| E. coli | Deletion of phosphate (B84403) acetyltransferase (pta) gene | Total Fatty Acids | 1.5-fold increase in titer. nih.gov |
| S. cerevisiae | Disruption of β-oxidation pathway, overexpression of thioesterases, enhancement of acetyl-CoA/malonyl-CoA supply | Free Fatty Acids (FFAs) | Production of over 140 mg/L FFAs. nih.gov |
| S. cerevisiae | Upregulation of ethanol degradation pathway and introduction of a phosphoketolase pathway | Fatty Acid Ethyl Esters (FAEEs) | Increased supply of acetyl-CoA and NADPH for FAEE production. nih.gov |
Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netwikipedia.org Flavonoids are another significant class of plant secondary metabolites with various health benefits. The biosynthesis of both these compound classes relies heavily on acetyl-CoA and its derivative, malonyl-CoA. biotechnologia-journal.orgmdpi.com
The core structures of these molecules are assembled by polyketide synthases (PKSs) and chalcone synthases (CHSs), respectively. These enzymes catalyze the stepwise condensation of a starter unit (often acetyl-CoA) with multiple extender units, which are typically malonyl-CoA. wikipedia.orgnih.gov Therefore, the intracellular availability of malonyl-CoA is often the rate-limiting step in the production of polyketides and flavonoids. biotechnologia-journal.org
Metabolic engineering strategies to enhance the production of these compounds focus on increasing the malonyl-CoA pool, which is directly synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACCase). nih.gov Key approaches include:
Heterologous Expression of ACCase: Introducing more efficient or feedback-resistant ACCase enzymes from other organisms, such as Corynebacterium glutamicum, into production hosts like E. coli can significantly boost malonyl-CoA levels. nih.gov
Pathway Reconstruction: Engineering the complete biosynthetic pathways from plants into microbial hosts allows for the production of specific flavonoids from simple carbon sources like glucose. This involves expressing not only the PKS or CHS but also the upstream pathways that supply the necessary CoA-linked starter and extender units. nih.gov
Table 2: Examples of Polyketides and Flavonoids Derived from Acetyl-CoA
| Compound Class | Key Enzyme | Starter Unit (Typical) | Extender Unit | Example Products |
| Polyketides | Polyketide Synthase (PKS) | Acetyl-CoA, Propionyl-CoA | Malonyl-CoA, Methylmalonyl-CoA | Triacetic acid lactone, Flaviolin, Tetracyclines researchgate.netsips.org.in |
| Flavonoids | Chalcone Synthase (CHS) | p-Coumaroyl-CoA | Malonyl-CoA | Naringenin, Liquiritigenin, Isoflavones mdpi.com |
Acetyl-CoA is a central hub in metabolism that can be channeled into the production of a variety of biofuels and platform chemicals. bohrium.com Platform chemicals are versatile building-block molecules that can be converted into a range of other valuable products. nih.gov Engineering microbial factories to convert renewable feedstocks into these compounds is a primary goal of industrial biotechnology. nih.govdtu.dk
Examples of acetyl-CoA-derived products include:
Isoprenoids: These compounds, which have applications as biofuels (e.g., farnesene), pharmaceuticals (e.g., artemisinic acid), and fragrances, are synthesized via the mevalonate (B85504) pathway, which begins with the condensation of three acetyl-CoA molecules. dtu.dknih.gov
Butanol: This alcohol is a promising advanced biofuel. Some synthetic pathways for its production are engineered to proceed through acetyl-CoA as a key intermediate.
Acetone: This widely used solvent can be produced from biomass-derived syngas in engineered acetogenic bacteria, where the production pathway funnels carbon through acetyl-CoA. energy.gov
β-alanine and Mevalonate: Novel acetyl-CoA pathways have been successfully applied to produce these platform chemicals at high titers. acs.orgnih.gov
The economic viability of these bioprocesses depends on achieving high yields and productivities, which necessitates metabolic engineering to direct the maximum possible carbon flux from the feedstock (e.g., glucose) to acetyl-CoA and then to the final product, while minimizing carbon loss to competing pathways. dtu.dk
Enzyme Design and Pathway Engineering for De Novo Acetyl Coenzyme A Biosynthesis
While strategies to optimize native acetyl-CoA pathways have been successful, they are often constrained by complex native regulation. acs.orgacs.org To overcome these limitations, synthetic biologists have focused on designing and constructing novel, synthetic pathways for acetyl-CoA biosynthesis that are orthogonal to the host's metabolism. researchgate.net These de novo pathways can offer higher theoretical yields and are not subject to the same regulatory controls.
One innovative approach is the Synthetic Acetyl-CoA (SACA) pathway , which was designed to assimilate one-carbon compounds like formaldehyde. researchgate.net This pathway is notable for being ATP-independent and carbon-conserving. researchgate.net It involves two key steps:
Glycolaldehyde Synthase (GALS): An enzyme was designed and engineered to condense two molecules of formaldehyde into one molecule of glycolaldehyde, with a more than 70-fold improvement in catalytic activity. researchgate.net
Phosphoketolase: A repurposed phosphoketolase then converts glycolaldehyde into acetyl-phosphate, which is subsequently converted to acetyl-CoA. researchgate.net
Another novel pathway was engineered to convert L-threonine into acetyl-CoA and the value-added co-product glycine, with no carbon loss. nih.govacs.org This pathway relies on two enzymes:
Threonine Aldolase: Converts L-threonine to glycine and acetaldehyde.
Acetaldehyde Dehydrogenase (acetylating): Converts acetaldehyde to acetyl-CoA.
Introducing this pathway into E. coli increased the intracellular concentration of acetyl-CoA by 8.6-fold compared to the wild-type strain, demonstrating its high efficiency. nih.govacs.org These synthetic routes represent significant breakthroughs, opening possibilities for producing acetyl-CoA-derived chemicals from a wider range of non-traditional feedstocks. researchgate.netspringernature.com
Industrial Relevance of Acetyl-CoA Carboxylase (ACCase) in Biotechnology
Acetyl-CoA Carboxylase (ACCase) is an enzyme of major industrial significance due to its gatekeeper role in the biosynthesis of fatty acids and numerous other compounds. biotechnologia-journal.org This biotin-dependent enzyme catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. wikipedia.orgoilgae.com This reaction is the first committed and often rate-limiting step in the synthesis of fatty acids. biotechnologia-journal.org
The product of the ACCase reaction, malonyl-CoA, is the universal precursor for extending carbon chains in the production of a vast array of commercially important molecules, including:
Fatty acids (for biofuels, soaps, and lubricants)
Polyketides (for antibiotics and other pharmaceuticals) biotechnologia-journal.org
Flavonoids (for nutraceuticals and dyes) biotechnologia-journal.org
Biodegradable plastics (e.g., polyhydroxybutyrate, PHB) researchgate.net
Given its critical position, ACCase is a powerful tool and a primary target for metabolic engineering. biotechnologia-journal.org By manipulating ACCase activity, biotechnologists can control the flow of carbon from the central acetyl-CoA pool into these valuable downstream pathways. Overexpression of ACCase is a common strategy to increase the supply of malonyl-CoA and thereby boost the production of target compounds. nih.gov Conversely, down-regulating ACCase can be used to divert the acetyl-CoA pool towards other products, such as PHB, which is synthesized directly from acetyl-CoA. researchgate.net The enzyme's structure and regulatory mechanisms are studied intensely to develop new herbicides and antibiotics and for medical interventions. biotechnologia-journal.org
Emerging Research Directions and Future Prospects in Acetyl Coenzyme a Biology
Elucidating Inter-organellar Crosstalk and Acetyl Coenzyme A Signaling
The compartmentalization of acetyl-CoA within different organelles is a key feature of its metabolism, and understanding the communication between these compartments is a burgeoning area of research. Acetyl-CoA is not freely permeable across intracellular membranes, necessitating intricate transport systems to shuttle its precursors between the mitochondria, cytosol, nucleus, and peroxisomes. nih.gov
Recent studies have highlighted the importance of inter-organelle crosstalk in maintaining acetyl-CoA homeostasis, particularly under conditions of metabolic stress. nih.govnih.govresearchgate.net For instance, research has shown that when the primary cytosolic source of acetyl-CoA from mitochondria is compromised, cells can reroute metabolic pathways to utilize alternative sources. Specifically, peroxisomal oxidation of exogenous lipids has been identified as a significant contributor to the cytosolic and nuclear acetyl-CoA pools for processes like lipogenesis and histone acetylation. nih.govnih.govresearchgate.net This metabolic flexibility underscores a complex signaling network between organelles.
Key to this crosstalk are specific enzymes and transporters that facilitate the movement of acetyl-CoA precursors. For example, citrate (B86180), produced from acetyl-CoA in the mitochondria, is transported to the cytosol and then converted back to acetyl-CoA by ATP-citrate lyase (ACLY). wikipedia.orgaatbio.comnih.gov This process is a major conduit for transferring mitochondrial acetyl units to the cytoplasm. nih.gov The table below summarizes the key organelles and pathways involved in maintaining cellular acetyl-CoA levels.
| Organelle | Primary Acetyl-CoA Source/Function | Key Enzymes/Transporters |
| Mitochondria | Pyruvate (B1213749) oxidation, fatty acid β-oxidation, amino acid catabolism. Enters the TCA cycle. wikipedia.orgunimib.itresearchgate.net | Pyruvate Dehydrogenase Complex (PDC), Citrate Synthase |
| Cytosol | Cleavage of citrate exported from mitochondria; activation of acetate (B1210297). wikipedia.org Used for fatty acid and sterol synthesis. nih.gov | ATP-Citrate Lyase (ACLY), Acetyl-CoA Synthetase 2 (ACSS2) |
| Nucleus | Local generation from citrate or acetate. nih.gov Substrate for histone acetylation. semanticscholar.orgnih.gov | ATP-Citrate Lyase (ACLY), Acetyl-CoA Synthetase 2 (ACSS2) |
| Peroxisomes | Fatty acid β-oxidation. nih.gov | Peroxisomal biogenesis factor 5 (PEX5) dependent pathways |
Future research in this area will likely focus on deciphering the signaling molecules and mechanisms that govern the coordinated regulation of these inter-organellar pathways in response to various physiological and pathological stimuli.
Discovery of Novel Regulatory Mechanisms Governing Acetyl Coenzyme A Homeostasis
The maintenance of acetyl-CoA homeostasis is critical for cellular function, and researchers are continuously uncovering new layers of its regulation. Cellular levels of acetyl-CoA are tightly controlled by the balance between its synthesis and consumption. nih.gov Emerging evidence suggests that cells monitor acetyl-CoA levels as a key indicator of their metabolic state, influencing decisions related to growth, survival, and death. nih.govscienceopen.comelsevierpure.com
Under nutrient-rich conditions, acetyl-CoA is directed towards anabolic processes like lipid synthesis and histone acetylation, promoting cell growth. nih.govscienceopen.comelsevierpure.com Conversely, under nutrient-poor or stress conditions, acetyl-CoA is channeled into catabolic pathways within the mitochondria to generate ATP. nih.govscienceopen.comelsevierpure.com A key regulatory aspect is the dynamic acetylation of proteins, which can be catalyzed by acetyltransferases or occur spontaneously. nih.govresearchgate.net The removal of these modifications is carried out by deacetylases, such as sirtuins. nih.govresearchgate.net
Recent studies have also pointed to the role of post-translational modifications of enzymes involved in acetyl-CoA metabolism as a rapid and dynamic regulatory mechanism. Furthermore, the expression of key metabolic genes is transcriptionally regulated in response to acetyl-CoA availability, creating feedback loops that ensure metabolic stability. For instance, a decrease in nucleocytosolic acetyl-CoA can trigger autophagy, a cellular recycling process, in part through the transcriptional control of core autophagy genes. nih.govresearchgate.net
Future investigations will aim to further unravel the intricate network of signaling pathways that sense and respond to fluctuations in acetyl-CoA levels, potentially identifying novel regulatory proteins and non-coding RNAs that fine-tune its homeostasis.
Development of Precision Therapeutics Targeting Acetyl Coenzyme A Pathways
The central role of acetyl-CoA in various diseases, particularly cancer and metabolic disorders, has made its metabolic pathways an attractive target for therapeutic intervention. nih.govelsevierpure.comresearchgate.netnih.govnih.gov The altered metabolism of cancer cells, including their increased reliance on de novo lipid synthesis, highlights the potential of targeting enzymes that regulate acetyl-CoA production and utilization. nih.govjcpjournal.org
Several key enzymes in the acetyl-CoA metabolic network are being explored as therapeutic targets. These include:
ATP-Citrate Lyase (ACLY): As a key enzyme that produces cytosolic acetyl-CoA, ACLY is a prime target for inhibiting cancer cell proliferation and lipid accumulation in metabolic diseases. acs.orgnih.gov
Acetyl-CoA Synthetase 2 (ACSS2): This enzyme is crucial for converting acetate into acetyl-CoA, especially in the nutrient-poor tumor microenvironment. mdpi.com Targeting ACSS2 is a promising strategy for treating various cancers. mdpi.com
Acetyl-CoA Carboxylase (ACC): A rate-limiting enzyme in fatty acid synthesis, ACC is a well-established target for metabolic diseases, and its inhibitors are being investigated for their therapeutic potential. elsevierpure.comresearchgate.netnih.gov
The development of specific inhibitors for these enzymes is an active area of research, with some compounds already in preclinical and clinical studies. elsevierpure.comresearchgate.netnih.gov The table below summarizes some of the key enzymes in acetyl-CoA metabolism and their therapeutic potential.
| Enzyme Target | Therapeutic Indication | Rationale |
| ATP-Citrate Lyase (ACLY) | Cancer, Metabolic Syndrome | Reduces cytosolic acetyl-CoA, inhibiting lipid synthesis and cell growth. acs.org |
| Acetyl-CoA Synthetase 2 (ACSS2) | Cancer | Blocks the utilization of acetate as a carbon source, crucial for tumor survival under stress. mdpi.com |
| Acetyl-CoA Carboxylase (ACC) | Metabolic Syndrome, Cancer | Inhibits the first committed step in fatty acid synthesis. elsevierpure.comresearchgate.netnih.gov |
| Pyruvate Dehydrogenase Kinase (PDK) | Cancer | Shifts metabolism from lactate (B86563) production to acetyl-CoA production, inhibiting tumor growth. frontiersin.org |
The future of precision therapeutics in this field lies in the development of highly selective inhibitors and combination therapies that can effectively target the metabolic vulnerabilities of diseased cells while minimizing off-target effects.
Investigation of Acetyl Coenzyme A's Role in Aging and Healthspan
The link between metabolism and aging is well-established, and acetyl-CoA is emerging as a key player in this intricate relationship. semanticscholar.orgnih.govmdpi.com Fluctuations in acetyl-CoA levels and the subsequent alterations in protein acetylation, particularly of histones, have been implicated in the aging process and the determination of healthspan. semanticscholar.orgnih.govmdpi.com
One of the key mechanisms through which acetyl-CoA influences aging is its role as the sole acetyl group donor for histone acetylation. Histone acetylation is a critical epigenetic modification that regulates gene expression. Changes in histone acetylation patterns have been observed during aging, and modulating these patterns can impact lifespan. semanticscholar.orgnih.govmdpi.com For example, increasing nuclear acetyl-CoA levels can enhance histone acetylation and extend longevity in model organisms. semanticscholar.orgnih.govmdpi.com
Furthermore, acetyl-CoA metabolism is intricately linked to cellular processes that are known to decline with age, such as autophagy. semanticscholar.orgnih.govmdpi.com Calorie restriction, a well-known intervention that extends lifespan, has been shown to alter cytoplasmic acetyl-CoA levels, thereby stimulating autophagy. semanticscholar.orgnih.govmdpi.com The enzyme ACSS2 has also been shown to have dual roles in aging, promoting aging in some tissues while having pro-longevity effects in others through its translocation to the nucleus and subsequent impact on histone acetylation and autophagy-related gene expression. semanticscholar.orgnih.govmdpi.com
Future research will focus on elucidating the tissue-specific roles of acetyl-CoA metabolism in aging and identifying interventions that can modulate acetyl-CoA levels and signaling to promote healthy aging and extend healthspan.
Advances in Single-Cell and Spatial Metabolomics for Acetyl Coenzyme A Dynamics
A significant challenge in studying acetyl-CoA has been the lack of methods to measure its dynamic changes within living cells and at the subcellular level. nih.gov However, recent technological advancements are beginning to overcome these limitations, providing unprecedented insights into the spatial and temporal dynamics of acetyl-CoA.
The development of genetically encoded fluorescent biosensors for acetyl-CoA represents a major breakthrough in the field. nih.gov These biosensors allow for the real-time visualization of acetyl-CoA levels in different cellular compartments, revealing the highly compartmentalized nature of its metabolism. nih.gov This technology is crucial for understanding how cells respond to metabolic cues and how acetyl-CoA dynamics are altered in disease states.
In addition to biosensors, other innovative techniques are being developed to track and quantify acetyl-CoA. Bioluminescence resonance energy transfer (BRET) is one such technique being explored to monitor acetyl-CoA levels in live cells. cancer.gov Furthermore, advanced mass spectrometry-based approaches are enabling more sensitive and comprehensive analyses of acyl-CoA species, providing a broader picture of cellular metabolism.
The application of these cutting-edge technologies at the single-cell level will be transformative for the field. Single-cell metabolomics will allow researchers to dissect the metabolic heterogeneity within cell populations and identify rare cell types with distinct metabolic profiles. Spatial metabolomics will provide a map of acetyl-CoA distribution within tissues, offering a deeper understanding of its role in complex biological processes.
These technological advancements will undoubtedly accelerate the pace of discovery in acetyl-CoA biology, leading to a more comprehensive understanding of its role in health and disease and paving the way for novel diagnostic and therapeutic strategies.
Q & A
Q. What statistical approaches are recommended for analyzing Acetyl CoA-dependent metabolic data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
